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Core Science & Biosynthesis

Foundational

Spectroscopic Data of Phenyl(1,3-thiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Phenyl(1,3-thiazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(1,3-thiazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of the phenyl, thiazole, and methanol functionalities imparts specific physicochemical properties that are crucial for its application. A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing derivatives, and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of this molecule. This technical guide provides a detailed analysis of the expected spectroscopic data for Phenyl(1,3-thiazol-5-yl)methanol, based on established principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of Phenyl(1,3-thiazol-5-yl)methanol features a central 1,3-thiazole ring substituted at the 5-position with a hydroxymethyl group and a phenyl group. The interpretation of its spectra relies on understanding the electronic and steric influences of these substituents on the thiazole core and on each other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected chemical shifts for Phenyl(1,3-thiazol-5-yl)methanol in a deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Data for Phenyl(1,3-thiazol-5-yl)methanol (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~9.10Singlet1HH-2 (thiazole)The proton at the C-2 position of the thiazole ring is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms.
~7.80Singlet1HH-4 (thiazole)The proton at the C-4 position is also on the electron-deficient thiazole ring, appearing at a downfield shift.
~7.50 - 7.30Multiplet5HPhenyl-HThe protons of the phenyl ring will appear in the typical aromatic region. The exact splitting pattern will depend on the rotational freedom of the phenyl ring.
~5.50Triplet1H-OHThe hydroxyl proton is exchangeable, and its chemical shift and multiplicity can vary with concentration and temperature. It is expected to couple with the adjacent methylene protons.
~4.70Doublet2H-CH₂-These methylene protons are adjacent to the hydroxyl group and the thiazole ring, leading to a downfield shift. They will be split by the hydroxyl proton.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for observing the hydroxyl proton, which might be broadened or exchanged in other solvents like CDCl₃. A high-field spectrometer (400 MHz or higher) is recommended to achieve better resolution of the multiplets in the aromatic region.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Phenyl(1,3-thiazol-5-yl)methanol (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C-2 (thiazole)This carbon is adjacent to both nitrogen and sulfur, resulting in a significant downfield shift.
~149C-4 (thiazole)The C-4 carbon of the thiazole ring typically appears in this region.
~140C-5 (thiazole)The C-5 carbon, being substituted, will have a characteristic chemical shift.
~135C-ipso (phenyl)The carbon of the phenyl ring directly attached to the thiazole ring.
~129C-para (phenyl)The para carbon of the phenyl ring.
~128C-ortho/meta (phenyl)The ortho and meta carbons of the phenyl ring often have similar chemical shifts, leading to overlapping signals.
~58-CH₂-The methylene carbon is deshielded by the adjacent oxygen and the thiazole ring.

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Any deviation would suggest the presence of impurities or unexpected molecular symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Phenyl(1,3-thiazol-5-yl)methanol

Frequency (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300BroadO-HStretching (alcohol)
~3100 - 3000MediumC-HAromatic Stretching
~2920MediumC-HAliphatic Stretching (-CH₂-)
~1600, ~1480Medium-StrongC=C, C=NRing Stretching (thiazole and phenyl)
~1050StrongC-OStretching (alcohol)

Authoritative Grounding: The characteristic broad O-H stretching band around 3300 cm⁻¹ is a hallmark of alcohols and is due to hydrogen bonding. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1480 cm⁻¹ region, consistent with observations for other thiazole derivatives.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for Phenyl(1,3-thiazol-5-yl)methanol

m/zInterpretationRationale
191[M]⁺Molecular ion peak, corresponding to the molecular weight of C₁₀H₉NOS.
174[M - OH]⁺Loss of the hydroxyl radical.
162[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
108[C₇H₈O]⁺Fragment corresponding to benzyl alcohol.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cation.

Expertise & Experience: The fragmentation of benzylic alcohols is well-documented. The most prominent fragmentation pathways involve the loss of the hydroxyl group and cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of the stable tropylium ion (m/z 91).[3]

Experimental Protocols

The following provides a generalized, step-by-step methodology for the spectroscopic analysis of Phenyl(1,3-thiazol-5-yl)methanol.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_validation Validation Synthesis Synthesis & Purification of Phenyl(1,3-thiazol-5-yl)methanol NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of Phenyl(1,3-thiazol-5-yl)methanol. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor. The predictive nature of the data presented here, grounded in the analysis of analogous structures, serves as a reliable reference for scientists working with this important class of heterocyclic compounds.

References

  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. LOCKSS.
  • International Journal of Chemical Sciences. (2023, February 17). Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Application Properties of (2-Phenyl-1,3-thiazol-5-yl)methanol

Executive Summary (2-Phenyl-1,3-thiazol-5-yl)methanol (CAS: 859485-91-9) is a highly versatile heterocyclic building block and pharmacophoric fragment. Its unique structural topology—combining a lipophilic phenyl ring, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Phenyl-1,3-thiazol-5-yl)methanol (CAS: 859485-91-9) is a highly versatile heterocyclic building block and pharmacophoric fragment. Its unique structural topology—combining a lipophilic phenyl ring, a hydrogen-bond accepting thiazole core, and a highly reactive hydroxymethyl group—makes it an indispensable intermediate in modern medicinal chemistry. This whitepaper systematically deconstructs its physicochemical profile, details a self-validating synthetic workflow, and explores its critical role in targeted therapeutics, including HDAC and SHP2 inhibition.

Molecular Architecture & Physicochemical Profiling

The utility of (2-phenyl-1,3-thiazol-5-yl)methanol is rooted in its Structure-Activity Relationship (SAR) logic:

  • Phenyl Ring: Provides essential π−π stacking and hydrophobic interactions within target protein binding pockets.

  • Thiazole Core: Acts as a robust bioisostere for amides and other heterocycles. It offers high metabolic stability while providing a nitrogen atom that serves as a critical hydrogen-bond acceptor.

  • Hydroxymethyl Group: Serves a dual purpose. Synthetically, it is a versatile handle for cross-coupling, etherification, or oxidation. Pharmacologically, it acts as a localized hydrogen-bond donor/acceptor.

Quantitative Physicochemical Data

To facilitate assay design and computational modeling, the core physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValueMethod / Source
IUPAC Name (2-Phenyl-1,3-thiazol-5-yl)methanolStandard Nomenclature
CAS Registry Number 859485-91-9Chemical Databases
Molecular Formula C₁₀H₉NOSTheoretical
Molecular Weight 191.25 g/mol Calculated
Monoisotopic Mass 191.04048 Da[1]
XlogP (Predicted) ~1.8[1]
SMILES C1=CC=C(C=C1)C2=NC=C(CO)S2Structural
Physical State Solid (Crystalline)Empirical Observation

Chemical Reactivity & Mechanistic Synthesis

To achieve high-purity (2-phenyl-1,3-thiazol-5-yl)methanol, the most reliable synthetic route is the hydride reduction of the corresponding ester, ethyl 2-phenylthiazole-5-carboxylate .

Causality in Experimental Choices

Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides (e.g., NaBH₄) because ester carbonyls are relatively electrophilically deficient; LiAlH₄ ensures rapid, complete conversion to the primary alcohol. The reaction is strictly performed at 0 °C to suppress over-reduction or potential ring-opening side reactions. A Fieser quench is employed during workup to prevent the formation of unfilterable aluminum hydroxide gels, ensuring high isolated yields and preventing product entrapment in the aqueous phase.

Step-by-Step Methodology: Ester Reduction (Self-Validating Protocol)
  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon to eliminate atmospheric moisture, which reacts violently with LiAlH₄.

  • Substrate Solvation: Dissolve ethyl 2-phenylthiazole-5-carboxylate (10 mmol) in 25 mL of anhydrous THF (0.4 M). Cool the mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Slowly add LiAlH₄ (12 mmol, 1.2 eq) in small portions. Causality: Gradual addition controls the exothermic release of H₂ gas and prevents localized heating that could degrade the thiazole ring.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Validate completion via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Fieser Quench: Cool the flask back to 0 °C. Sequentially and dropwise add 0.45 mL H₂O, 0.45 mL 15% NaOH (aq), and 1.35 mL H₂O. Causality: This specific stoichiometric water/base ratio forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Isolation: Filter the suspension through a Celite pad. Wash the filter cake thoroughly with EtOAc (3 × 20 mL). Concentrate the combined filtrate under reduced pressure.

  • Analytical Validation: Confirm structural integrity via ¹H NMR (CDCl₃). The protocol is validated by the appearance of a diagnostic hydroxymethyl singlet at 4.8 ppm (2H) and a broad, D₂O-exchangeable -OH singlet at 2.0 ppm, alongside the disappearance of the ethyl ester quartet/triplet signals.

SyntheticWorkflow N1 Ethyl 2-phenylthiazole- 5-carboxylate N2 LiAlH4 Reduction (Anhydrous THF, 0°C) N1->N2 Hydride Transfer N3 Fieser Quench (H2O, NaOH) N2->N3 Workup N4 (2-Phenyl-1,3-thiazol- 5-yl)methanol N3->N4 Isolation

Synthetic workflow for (2-Phenyl-1,3-thiazol-5-yl)methanol via ester reduction.

Pharmacological Applications & Target Engagement

The (2-phenyl-1,3-thiazol-5-yl)methanol scaffold is heavily utilized in fragment-based drug discovery (FBDD) and targeted therapeutics due to its excellent ligand efficiency.

Histone Deacetylase (HDAC) Inhibition

HDACs are critical enzymes in chromatin remodeling and oncology. This compound and its derivatives serve as "surface recognition caps" in HDAC inhibitors. The phenylthiazole moiety interacts with the hydrophobic rim of the HDAC active site, perfectly positioning a downstream linker and zinc-binding group (ZBG) to chelate the catalytic Zn²⁺ ion[2]. This structural geometry is vital for achieving isoform selectivity and driving anti-cancer efficacy [2].

SHP2 Phosphatase Screening

In oncogenic signaling, SHP2 is a critical protein tyrosine phosphatase. Fragment-based screening has identified thiazole-methanol derivatives as validated chemical precursors for SHP2 inhibitors[3]. The hydroxymethyl group forms critical hydrogen bonds with the phosphatase active site or allosteric pockets, providing a foundation for developing potent lead compounds [3].

H-PGDS Inhibition

Hematopoietic prostaglandin D synthase (H-PGDS) inhibitors are actively explored for treating muscle degenerative disorders like Duchenne muscular dystrophy. Thiazole scaffolds are documented to modulate H-PGDS activity, reducing prostaglandin D₂ generation and suppressing muscular necrosis [4].

PharmacologicalMechanism Ligand (2-Phenyl-1,3-thiazol- 5-yl)methanol Scaffold Target Target Enzyme (e.g., HDAC / SHP2) Ligand->Target Surface Recognition Inhibition Enzyme Inhibition (Active Site Binding) Target->Inhibition Conformational Lock Effect Modulated Downstream Signaling Inhibition->Effect Therapeutic Outcome

Pharmacological targeting mechanism of thiazole-methanol scaffolds in drug discovery.

References

  • PubChemLite - (2-phenyl-1,3-thiazol-5-yl)methanol (C10H9NOS). Université du Luxembourg. [Link]

  • Google Patents - EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC.
  • University of Birmingham - Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. [Link]

  • Google Patents - WO2020095215A1 - Chemical compounds.

Sources

Foundational

Phenyl(1,3-thiazol-5-yl)methanol Scaffolds: Pharmacophore Profiling and Mechanism of Action Speculation

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The Phenyl(1,3-thiazol-5-yl)methanol (PTM) family—encompassing isomers such...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The Phenyl(1,3-thiazol-5-yl)methanol (PTM) family—encompassing isomers such as (2-phenyl-1,3-thiazol-5-yl)methanol and (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol—represents a highly privileged scaffold in modern medicinal chemistry[1][2]. With a low molecular weight (~191 Da) and favorable lipophilicity, PTM serves as an ideal fragment hit for drug discovery. This technical guide synthesizes structural biology principles, speculative mechanisms of action (MoA), and self-validating experimental workflows to elucidate how this scaffold interacts with biological targets, specifically focusing on enzyme inhibition and cytoskeletal disruption[3][4].

Structural Biology & Pharmacophore Causality

To understand the MoA of PTM, one must dissect its structural components. The biological activity of thiazole derivatives is not coincidental; it is driven by precise electronic and steric interactions[5]:

  • The Thiazole Core: The 1,3-thiazole ring contains both a nitrogen atom (hydrogen bond acceptor) and a sulfur atom. The sulfur atom is highly polarizable, allowing it to participate in chalcogen bonding and unique hydrophobic interactions deep within enzyme active sites[5].

  • The Phenyl Ring: Positioned typically at the C2 or C5 position, the phenyl moiety drives π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein's binding pocket, anchoring the molecule[1].

  • The Hydroxymethyl Group (-CH₂OH): This functional group acts as both a hydrogen bond donor and acceptor. It is critical for establishing directional hydrogen bonds with polar residues (like Serine or Threonine) or coordinating with metal ions in metalloenzymes[1][6].

G PTM Phenyl(1,3-thiazol-5-yl)methanol (Core Scaffold) Phenyl Phenyl Ring (pi-pi stacking) PTM->Phenyl Thiazole Thiazole Ring (Chalcogen/H-bond) PTM->Thiazole Methanol Hydroxymethyl Group (H-bond Donor/Acceptor) PTM->Methanol Target1 Aromatic Residues (e.g., Phe, Tyr) Phenyl->Target1 Hydrophobic Target2 Receptor Backbone (Hydrophobic Pocket) Thiazole->Target2 N-coordination Target3 Polar Pocket Residues (e.g., Ser, Thr, Asp) Methanol->Target3 H-bonding

Fig 1: Pharmacophore interaction mapping of the PTM scaffold with target residues.

Speculative Mechanisms of Action (MoA)

Based on structural homology and fragment-based screening data of closely related aryl-thiazole derivatives, we can extrapolate two primary MoAs for PTM scaffolds.

MoA 1: Inhibition of Tubulin Polymerization (Anticancer)

Derivatives of aryl-thiazoles, such as substituted methoxybenzoyl-aryl-thiazoles (SMART), have been shown to exert potent antiproliferative activity by binding to the colchicine site of tubulin[3].

  • Causality: The PTM scaffold mimics the spatial arrangement of endogenous tubulin binders. By wedging into the α/β -tubulin heterodimer interface, the compound prevents the curved-to-straight structural transition required for microtubule assembly. This triggers G2/M phase cell cycle arrest and subsequent apoptosis[3].

MoA 2: Allosteric Enzyme Inhibition (e.g., SHP2 Phosphatase)

Fragment-based screening has identified thiazole-methanol derivatives as distinct chemical scaffolds for the inhibition of SHP2, an oncogenic protein tyrosine phosphatase[4].

  • Causality: The hydroxymethyl group of PTM interacts with the catalytic cleft, while the phenyl-thiazole body occupies an adjacent allosteric pocket. This locks SHP2 in an auto-inhibited, closed conformation, effectively shutting down downstream RAS/MAPK signaling cascades[4].

G Stimulus Growth Factors (EGF, FGF) RTK Receptor Tyrosine Kinase Stimulus->RTK SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Promotes PTM PTM Derivative (Allosteric Inhibitor) PTM->SHP2 Conformational Lock Arrest Cell Cycle Arrest PTM->Arrest Induces Apoptosis MAPK MAPK/ERK Pathway RAS->MAPK

Fig 2: Mechanism of PTM-mediated SHP2 inhibition and downstream MAPK pathway arrest.

Quantitative Activity Profiling

To contextualize the potency of the PTM core, we must look at the biological activity of its optimized derivatives. The table below summarizes the antiproliferative and antimicrobial data of functionalized aryl-thiazole compounds[3][7][8].

Compound Class / DerivativeTarget / Cell LinePrimary MoAPotency (IC₅₀ / GI₅₀)
SMART Derivatives (Methoxybenzoyl-aryl-thiazoles)Melanoma (WM-164)Tubulin Polymerization Inhibition0.4 – 2.2 µM[3]
Coumarin-Thiazole Hybrids Lung Cancer (A-549)Multi-targeted Kinase Inhibition~25 nM (GI₅₀)[7]
Coumarin-Thiazole Hybrids Breast Cancer (MCF-7)Multi-targeted Kinase Inhibition~29 nM (GI₅₀)[7]
Chlorine-substituted Thiazoles Hepatocellular (HepG-2)Cytotoxicity / Apoptosis4 – 7 µg/mL[8]

Experimental Protocols for MoA Validation

To rigorously validate the speculative mechanisms of a novel PTM derivative, researchers must employ self-validating, orthogonal assay systems.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To differentiate direct target engagement (tubulin binding) from upstream signaling interference.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice.

  • Compound Dosing: Prepare serial dilutions of the PTM derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation. Use Colchicine as a positive control and DMSO as a vehicle control.

  • Assay Assembly: In a pre-warmed (37°C) 96-well half-area plate, combine 5 µL of the compound with 45 µL of the tubulin-GTP mixture.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization) from the linear slope of the growth phase. A reduction in Vmax​ relative to the vehicle control confirms direct tubulin inhibition.

Protocol B: Fragment-Based Enzymatic Screening (SHP2)

Purpose: To identify low-affinity fragment binding (typical for PTM cores) before hit-to-lead optimization.

  • Protein Immobilization (SPR): Immobilize recombinant SHP2 protein onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~5000 RU is achieved.

  • Fragment Injection: Inject the PTM library at high concentrations (e.g., 100 µM to 1 mM) over the flow cells at a rate of 30 µL/min.

  • Orthogonal Validation (NMR WaterLOGSY): Because SPR can yield false positives with hydrophobic fragments, validate hits using NMR WaterLOGSY. Mix 500 µM of the PTM fragment with 10 µM SHP2 in deuterated buffer. A positive cross-relaxation signal (inversion of the water resonance sign) confirms true target binding within the active or allosteric site[4].

G Lib PTM Fragment Library SPR Primary Screen (SPR Binding) Lib->SPR NMR Orthogonal Screen (NMR WaterLOGSY) SPR->NMR Hits (KD < 1mM) Enzyme Functional Assay (Enzyme Kinetics) NMR->Enzyme Verified Binders Hit Validated Hit (Lead Optimization) Enzyme->Hit IC50 Profiling

Fig 3: Fragment-based screening workflow for validating PTM scaffold targets.

References

  • Source: PubMed Central (PMC)
  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2 Source: University of Birmingham URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Buy (5-Phenylthiazol-4-yl)methanol (EVT-8726010)

Sources

Exploratory

A Technical Guide to Investigating the Antioxidant Potential of Phenyl(1,3-thiazol-5-yl)methanol Compounds

Introduction: The Imperative for Novel Antioxidants Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cancer, diabetes, and cardiovascular disease. ROS, such as the superoxide radical and hydrogen peroxide, are natural byproducts of cellular metabolism, but their overproduction can inflict significant damage on vital macromolecules like DNA, proteins, and lipids. This cellular damage disrupts normal physiological functions and contributes to disease progression.

The body's primary defense against this onslaught is a sophisticated network of endogenous antioxidant enzymes and externally sourced antioxidant molecules. When this system is overwhelmed, therapeutic intervention with exogenous antioxidants becomes a critical strategy to restore redox homeostasis. In the field of medicinal chemistry, heterocyclic compounds have emerged as exceptionally promising scaffolds for the development of new drugs. Among these, thiazole derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including potent antioxidant capabilities.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, serves as a versatile backbone for designing molecules that can effectively scavenge free radicals and modulate oxidative stress pathways.[1]

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals focused on investigating the antioxidant potential of a specific class of these compounds: Phenyl(1,3-thiazol-5-yl)methanol and its derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound approach to evaluation, from chemical synthesis to detailed in vitro and in vivo biological validation.

Part 1: Synthesis and Structural Elucidation

The foundation of any investigation into a compound's bioactivity is its successful synthesis and rigorous structural confirmation. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for preparing thiazole derivatives due to its reliability, simplicity, and generally high yields.[3][4][5]

The Hantzsch Synthesis: A Plausible Route

The Hantzsch synthesis is a cyclocondensation reaction that typically involves an α-haloketone and a thioamide.[4][6] For the synthesis of a Phenyl(1,3-thiazol-5-yl)methanol backbone, a plausible approach would involve the reaction of a suitably protected α-haloketone bearing the phenylmethanol moiety with a thioamide.

Core Reaction: α-haloketone + Thioamide → Thiazole

The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring.[3]

Hantzsch_Mechanism A Thioamide (Sulfur Nucleophile) C Intermediate A->C Attacks α-carbon B α-Haloketone B->C D Intermediate E Five-membered Ring Intermediate D->E Nitrogen attacks carbonyl carbon F Ring Intermediate G Aromatic Thiazole Product F->G - H2O

General Synthetic Protocol (Hantzsch)

This protocol provides a general framework. Optimization of solvents, temperature, and reaction time is essential for specific substrates.

  • Reactant Dissolution: Dissolve the chosen thioamide (e.g., thioformamide, 1.2 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Haloketone: To the stirred solution, add the α-haloketone (1 equivalent) portion-wise or as a solution in the same solvent.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Reaction times can range from 30 minutes to several hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct and precipitate the crude product.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with water, and air dry.[4] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Structural Characterization

Unambiguous confirmation of the chemical structure is non-negotiable. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the chemical environment of protons and carbons, confirming the formation of the thiazole ring and the arrangement of substituents.[7][8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as C=N, C-S of the thiazole ring, and O-H of the methanol group.[6]

Part 2: Probing Antioxidant Mechanisms - In Vitro Assays

In vitro assays are the first line of evaluation, providing a rapid and cost-effective means to screen compounds for antioxidant activity. These assays are typically based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] A robust investigation should employ multiple assays to gain a comprehensive understanding of a compound's capabilities.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ROO ROO• (Radical) ROOH ROOH (Neutralized) ROO->ROOH + H• AH ArOH (Antioxidant) A A• (Antioxidant Radical) AH->A - H• Radical R• (Radical) Anion R⁻ (Anion) Radical->Anion + e⁻ Antioxidant ArOH (Antioxidant) RadicalCation ArOH•⁺ (Antioxidant Radical Cation) Antioxidant->RadicalCation - e⁻

DPPH Radical Scavenging Assay
  • Principle & Rationale: This is one of the most common assays. It uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When an antioxidant donates a hydrogen atom or an electron, the DPPH is reduced to its non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically at ~517 nm, is proportional to the scavenging activity of the compound.[9][10][11]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). Prepare a stock solution of the test compound (e.g., Phenyl(1,3-thiazol-5-yl)methanol) in methanol or DMSO, and create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL).[9] Ascorbic acid or Trolox should be used as a positive control.

    • Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound dilution (e.g., 100 µL).

    • Incubation: Add an equal volume of the DPPH solution (e.g., 100 µL) to all wells. Mix and incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measurement: Measure the absorbance at 515-517 nm using a spectrophotometer. A blank containing only the solvent is also measured.[11]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[12]

ABTS Radical Cation Decolorization Assay
  • Principle & Rationale: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺) through the reaction of ABTS salt with a strong oxidizing agent like potassium persulfate. Antioxidants in the sample reduce the ABTS•⁺, causing the solution to lose its color. The change in absorbance is monitored at a longer wavelength, typically 734 nm, which reduces interference from colored compounds.[9][13]

  • Experimental Protocol:

    • ABTS•⁺ Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

    • Working Solution: Dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Reaction: Add a small volume of the test compound dilution (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL).

    • Measurement: After a set incubation time (e.g., 6-10 minutes), measure the absorbance at 734 nm.

  • Data Analysis: Calculation of percentage inhibition and IC₅₀ is performed similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle & Rationale: The FRAP assay is a classic SET-based method. It measures the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue-colored ferrous (Fe²⁺-TPTZ) complex at low pH. The change in absorbance at ~593 nm is directly related to the total reducing power of the sample.[9][11][13]

  • Experimental Protocol:

    • FRAP Reagent Preparation: The reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

    • Reaction: Add a small volume of the sample solution (e.g., 20 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 180 µL).

    • Measurement: After a specified incubation period, measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is generated using a known antioxidant, such as ferrous sulfate or Trolox. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.[9]

Assay Principle Wavelength Key Advantages Limitations
DPPH HAT / SET~517 nmSimple, rapid, stable radical.[13]Interference from colored compounds; reaction kinetics can be slow.
ABTS HAT / SET~734 nmSoluble in aqueous/organic media; less interference from color; applicable at various pHs.[9]Radical is not representative of physiological radicals.
FRAP SET~593 nmFast, simple, and reproducible.[14]Performed at non-physiological pH; does not detect slow-reacting antioxidants like thiols.[14]

InVitro_Workflow A Prepare Compound Stock & Dilutions C Mix Compound & Reagent in 96-well Plate A->C B Prepare Reagent (DPPH, ABTS, or FRAP) B->C D Incubate (Time & Temp Specific to Assay) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Part 3: Biological Relevance - In Vivo Enzyme Assays

While in vitro assays are crucial for initial screening, they do not fully replicate the complex environment of a biological system. In vivo studies, typically in cell cultures or animal models, are essential to understand a compound's effect on the endogenous antioxidant defense system. This involves measuring the activity of key antioxidant enzymes.[15]

ROS_Enzyme_Cascade O2_rad O₂•⁻ (Superoxide Radical) SOD SOD O2_rad->SOD Dismutation H2O2 H₂O₂ (Hydrogen Peroxide) CAT Catalase H2O2->CAT Decomposition GPx GPx H2O2->GPx Reduction H2O H₂O (Water) SOD->H2O2 CAT->H2O GPx->H2O

Sample Preparation

For in vivo studies, tissue samples (e.g., liver, kidney, brain) are collected from animal models treated with the test compound. The tissue is homogenized in a cold buffer (e.g., phosphate buffer) to prepare a tissue homogenate, which is then centrifuged to obtain a supernatant containing the enzymes.[16]

Superoxide Dismutase (SOD) Activity
  • Biological Role: SODs are the first line of enzymatic defense, catalyzing the dismutation of the highly reactive superoxide radical (O₂•⁻) into the less reactive hydrogen peroxide (H₂O₂) and oxygen.[15][17]

  • Assay Protocol (General Principle): A common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals then reduce a detector compound like nitroblue tetrazolium (NBT) to a colored formazan product. The SOD present in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity and can be measured spectrophotometrically.[17]

Catalase (CAT) Activity
  • Biological Role: Catalase is primarily located in peroxisomes and is crucial for the decomposition of hydrogen peroxide (H₂O₂) into harmless water and oxygen, preventing the formation of the extremely damaging hydroxyl radical.[17]

  • Assay Protocol (General Principle): The most direct method measures the rate of H₂O₂ decomposition. The tissue supernatant is incubated with a known concentration of H₂O₂. The decrease in H₂O₂ absorbance is monitored over time at 240 nm. The rate of this decrease is directly proportional to the catalase activity in the sample.[18]

Glutathione Peroxidase (GPx) Activity
  • Biological Role: GPx enzymes catalyze the reduction of H₂O₂ and lipid hydroperoxides to water and their corresponding alcohols, using reduced glutathione (GSH) as the electron donor.[17]

  • Assay Protocol (General Principle): GPx activity is often measured indirectly using a coupled enzyme system. GPx reduces a substrate (e.g., H₂O₂), oxidizing GSH to GSSG. The GSSG is then recycled back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH disappearance, monitored spectrophotometrically at 340 nm, is proportional to the GPx activity.[16]

Part 4: Bridging Theory and Experiment - Computational & SAR Studies

In Silico Computational Analysis

Computational chemistry provides powerful tools to predict antioxidant activity and rationalize experimental findings.

  • Density Functional Theory (DFT): DFT calculations can determine electronic properties that correlate with antioxidant potential.[12] Key parameters include:

    • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap often suggests higher reactivity and better antioxidant potential.[12]

    • Bond Dissociation Enthalpy (BDE): For HAT-based mechanisms, the BDE of the O-H bond (in phenolic analogs) is critical. A lower BDE indicates that the hydrogen atom can be donated more easily.[2]

  • Molecular Docking: This technique can be used to predict how the thiazole compounds might bind to the active sites of antioxidant enzymes or pro-oxidant enzymes, providing insight into potential mechanisms of action.[7][12][19]

Structure-Activity Relationship (SAR)

A critical component of drug development is understanding the relationship between a molecule's structure and its biological activity.[1] By synthesizing and testing a library of Phenyl(1,3-thiazol-5-yl)methanol derivatives with varied substituents, researchers can establish an SAR.

  • Key Insights: For thiazole derivatives, studies have shown that the presence of electron-donating groups (e.g., -OH, -OCH₃, -NH₂) on the phenyl ring generally enhances antioxidant activity.[1] The position of these substituents also plays a crucial role. Combining the thiazole core with other known antioxidant fragments, like phenols or catechols, is a rational strategy to develop highly potent molecules.[2][20]

Conclusion

Investigating the antioxidant potential of Phenyl(1,3-thiazol-5-yl)methanol compounds requires a rigorous, multi-pronged approach that integrates synthetic chemistry, a battery of in vitro and in vivo biological assays, and computational analysis. This guide outlines a self-validating system where chemical synthesis is confirmed by spectroscopy, initial screening is performed with complementary in vitro assays (DPPH, ABTS, FRAP), and biological relevance is established through the measurement of key endogenous antioxidant enzymes (SOD, CAT, GPx). The data from these experimental pillars, supported by in silico predictions and SAR analysis, provides the robust and comprehensive evidence package required by researchers and drug development professionals. The therapeutic promise of thiazole-based antioxidants in combating the vast array of diseases linked to oxidative stress is significant, and the systematic application of the principles and protocols described herein is essential for translating that promise into clinical reality.[1]

References

  • Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Singh, P., & Kumar, A. (2026). Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. Current Medicinal Chemistry. Available at: [Link]

  • Zhu, Y., et al. (2025). Antioxidant activity, DFT simulations, molecular docking studies of thiazole Schiff base derivatives with 2-hydrazinylthiazole unit: Effect of halogen atoms. Journal of Molecular Structure. Available at: [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1193. Available at: [Link]

  • Hassan, L. M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure. Available at: [Link]

  • Sych, O. V., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Applied Sciences, 13(23), 13112. Available at: [Link]

  • Neetha, S., et al. (2025). Synthesis, structure elucidation, DFT, molecular docking studies, and antioxidant activities of thiazole derivative: A combined experimental and computational study. Journal of Molecular Structure. Available at: [Link]

  • Lesyk, R., et al. (2019). Synthesis, antimicrobial and antioxidant activity evaluation, DFT-calculation, and docking studies of 3-aryl-5,6-dihydroimidazo[2,1-b][4][21]thiazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Khan, S. A., et al. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Bartosova, L., & Jakubec, P. (2013). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 18(12), 15644-15661. Available at: [Link]

  • S, S., & K, S. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Journal of Research in Applied and Basic Medical Sciences. Available at: [Link]

  • Harahap, U., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. Available at: [Link]

  • Kuncha, M., et al. (2010). Antioxidant Activity, ABTS, DPPH, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences, 72(4), 496-501. Available at: [Link]

  • Simanaviciene, D., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(11), 2548. Available at: [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-666. Available at: [Link]

  • Cornea, A. C., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1345. Available at: [Link]

  • Datta, S. (2024). What standardized protocols are available for measuring the antioxidant enzymes(SOD, CAT and GPx) in zebrafish embryos? ResearchGate. Available at: [Link]

  • Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51-66. Available at: [Link]

  • Shukla, S., & Singh, A. (2012). Assay Guided Comparison for Enzymatic and Non-Enzymatic Antioxidant Activities with Special Reference to Medicinal Plants. In Phytochemicals: A Global Perspective of Their Role in Nutrition and Health. IntechOpen. Available at: [Link]

  • An, F., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2501. Available at: [Link]

  • Severin, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-180. Available at: [Link]

  • Al-Timimi, L. A., & Al-Bayati, M. A. F. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Biology Methods and Protocols. Available at: [Link]

  • Park, S., et al. (2025). Design and Synthesis of Novel 6-(Substituted phenyl)-[4][21]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules, 30(7), 1548. Available at: [Link]

  • Secci, D., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) derivatives of indole and 7-azaindole. Archiv der Pharmazie, 344(7), 455-463. Available at: [Link]

  • Kumar, V., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

Sources

Foundational

Discovery and Optimization of Phenyl(1,3-thiazol-5-yl)methanol-Based Scaffolds in Modern Drug Design

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Executive Summary The thiazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, featured...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary

The thiazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, featured prominently in FDA-approved drugs ranging from antineoplastics (dasatinib) to anti-inflammatory agents (meloxicam)[1][2]. Recently, the phenyl(1,3-thiazol-5-yl)methanol framework has emerged as a highly versatile starting point for Fragment-Based Drug Discovery (FBDD). Its low molecular weight, favorable partition coefficient (clogP), and the presence of both hydrogen-bond donors (hydroxyl) and acceptors (thiazole nitrogen) make it an ideal fragment for probing difficult-to-target proteins, such as the oncogenic protein tyrosine phosphatase SHP2[3].

This technical guide provides an authoritative roadmap for the synthesis, biophysical validation, and structural optimization of phenyl(1,3-thiazol-5-yl)methanol derivatives, ensuring robust causality in experimental design and self-validating screening protocols.

Mechanistic Rationale: Why the Phenyl(1,3-thiazol-5-yl)methanol Scaffold?

In drug discovery, the selection of a core scaffold dictates the trajectory of hit-to-lead optimization. The phenyl(1,3-thiazol-5-yl)methanol core offers distinct mechanistic advantages:

  • Vectorial Trajectory: The methanol linker acts as a flexible hinge, allowing the phenyl and thiazole rings to adopt multiple dihedral conformations. This adaptability is crucial for fitting into transient cryptic pockets or allosteric sites.

  • Metabolic Stability: Unlike electron-rich furans or thiophenes, the thiazole ring is relatively resistant to rapid oxidative metabolism by cytochrome P450 enzymes, reducing the likelihood of reactive metabolite formation.

  • Target Versatility: Derivatives of this scaffold, such as (2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol, have demonstrated initial binding affinities in the micromolar to millimolar range against targets like the SHP2 catalytic domain, serving as validated chemical precursors for potent lead generation[3].

Figure 1: Mechanistic intervention of thiazole-based inhibitors in the SHP2/RAS/ERK signaling cascade.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as a self-validating system. Every synthetic step must be confirmed by LC-MS/NMR, and every biological hit must be orthogonally validated.

General Synthesis of Phenyl(1,3-thiazol-5-yl)methanol Derivatives

Causality: The Hantzsch thiazole synthesis is utilized here because it allows for modular assembly of the thiazole core from readily available α-haloketones and thioamides, enabling rapid library generation.

Step-by-Step Methodology:

  • Condensation: Dissolve the appropriate thioamide (1.0 eq) and 2-bromo-1-phenylethan-1-one derivative (1.1 eq) in anhydrous ethanol (0.2 M).

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor the consumption of starting materials via TLC (Hexane:EtOAc 3:1).

  • Formylation: Treat the resulting 4-phenylthiazole intermediate with POCl₃ and DMF (Vilsmeier-Haack reaction) at 90°C to introduce an aldehyde group at the C5 position.

  • Reduction: Cool the purified 4-phenylthiazole-5-carbaldehyde to 0°C in methanol. Add NaBH₄ (1.5 eq) portion-wise to reduce the aldehyde to the corresponding methanol. Rationale: NaBH₄ is chosen over LiAlH₄ to prevent over-reduction or cleavage of sensitive functional groups.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to yield the final phenyl(1,3-thiazol-5-yl)methanol scaffold.

Biophysical Screening Workflow (FBDD)

Causality: Low-affinity fragment interactions (Kd ~ 100 µM - 2 mM) cannot be reliably detected by standard biochemical assays. Therefore, ligand-observed NMR is used as the primary screen, followed by Surface Plasmon Resonance (SPR) for kinetic validation[3].

Step-by-Step Methodology:

  • Primary Screen (Ligand-Observed NMR):

    • Prepare 50 µM of the target protein (e.g., SHP2) in deuterated buffer (50 mM Tris-d11, 100 mM NaCl, pH 7.4).

    • Add the thiazole fragment library in pools of 5 (500 µM per fragment).

    • Perform WaterLOGSY and CPMG NMR experiments. Rationale: WaterLOGSY detects bulk water transfer to the ligand upon protein binding, while CPMG exploits differences in transverse relaxation times (T2) between free and bound states.

  • Orthogonal Validation (SPR):

    • Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

    • Inject the hit fragments at concentrations ranging from 12.5 µM to 2 mM.

    • Calculate steady-state affinity (Kd) to confirm the NMR hits.

  • Structural Resolution:

    • Co-crystallize the validated fragment with the target protein using sitting-drop vapor diffusion.

    • Solve the structure via X-ray crystallography to map the exact binding vector of the methanol hydroxyl group.

Figure 2: Self-validating biophysical workflow for fragment-based screening of thiazole scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Data

Optimization of the initial fragment involves systematically altering the substituents on the phenyl ring and the C2 position of the thiazole. The table below summarizes the binding affinities of representative derivatives against a model target (SHP2 catalytic domain)[3].

Compound IDScaffold ModificationLogPPrimary Screen (NMR)SPR Binding Affinity (Kd)
Frag-1A (2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol2.1Positive (WaterLOGSY)960 µM
Frag-1B (2-amino-4-phenyl-1,3-thiazol-5-yl)methanol1.4Positive (CPMG)1.2 mM
Frag-2A [4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]methanol2.3Positive (WaterLOGSY)450 µM
Frag-2B [4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanol2.0Negative> 5 mM
Lead-1 Scaffold grown via C5-ether linkage3.2N/A (Biochemical Assay)12 µM

Data Interpretation: The addition of a para-fluoro substituent on the phenyl ring (Frag-2A) improves affinity by exploiting a lipophilic sub-pocket, whereas a bulky methoxy group (Frag-2B) causes steric clashes, abolishing binding.

Conclusion

The phenyl(1,3-thiazol-5-yl)methanol scaffold represents a highly tractable starting point in modern drug discovery. By leveraging a self-validating workflow of ligand-observed NMR, SPR, and X-ray crystallography, researchers can confidently transition from low-affinity fragment hits to potent lead compounds. The intrinsic chemical stability and optimal vector mapping provided by the C5-methanol group ensure that this scaffold will continue to yield novel therapeutics across oncology, inflammation, and beyond.

References

  • University of Birmingham. Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. Available at:[Link]

  • IntechOpen. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Available at:[Link]

  • National Institutes of Health (PMC). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of Phenyl(1,3-thiazol-5-yl)methanol Derivatives

Executive Summary Phenyl(1,3-thiazol-5-yl)methanol derivatives represent a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, indoleamine 2,3-dioxygenase (IDO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl(1,3-thiazol-5-yl)methanol derivatives represent a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, indoleamine 2,3-dioxygenase (IDO1) inhibitors, and farnesoid X receptor (FXR) agonists[1][2][3]. Structurally, these compounds feature a secondary alcohol bridging a phenyl ring and a 1,3-thiazole core.

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with these heteroaromatic scaffolds. Thiazole rings possess both electrophilic and nucleophilic potential depending on their substitution, making the synthesis of their methanol derivatives highly dependent on the chosen disconnection. This guide details two field-proven, self-validating methodologies: Route A (Nucleophilic Arylation via Grignard) and Route B (Directed Lithiation/Metal-Halogen Exchange).

Mechanistic Rationale & Synthetic Strategies

The construction of the bridging secondary alcohol requires the union of an aryl nucleophile with a heteroaryl electrophile, or vice versa.

  • Route A (Electrophilic Thiazole): This approach utilizes a commercially available or easily synthesized thiazole-5-carbaldehyde. The addition of phenylmagnesium bromide (PhMgBr) to the aldehyde carbonyl proceeds via a classic nucleophilic addition[1][3]. The magnesium center coordinates with the carbonyl oxygen, increasing its electrophilicity, while the phenyl anion attacks the Re or Si face of the planar carbonyl, generating a racemic secondary alkoxide.

  • Route B (Nucleophilic Thiazole): This inverse approach relies on the generation of a 5-lithiothiazole intermediate (typically via halogen-metal exchange of a 5-bromothiazole with n-BuLi)[2]. The highly nucleophilic lithiated species is then trapped by benzaldehyde. This route is particularly useful when the required thiazole-5-carbaldehyde is unstable or commercially unavailable.

SyntheticPathways A Thiazole-5-carbaldehyde (Electrophile) C Phenyl(1,3-thiazol-5-yl)methanol Derivatives A->C Route A: Grignard Addition THF, 0 °C to RT B PhMgBr (Nucleophile) B->C D 5-Lithiothiazole (Nucleophile) D->C Route B: Lithiation THF, -78 °C E Benzaldehyde (Electrophile) E->C

Fig 1. Convergent synthetic strategies for Phenyl(1,3-thiazol-5-yl)methanol derivatives.

Quantitative Data Summary

The selection of the synthetic route is a trade-off between reagent stability, temperature control, and the electronic nature of the substituents. Table 1 summarizes the comparative metrics of both routes.

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute A: Grignard AdditionRoute B: Directed Lithiation
Typical Yield 75% – 92%60% – 85%
Temperature Profile 0 °C Ambient (25 °C)Strictly -78 °C
Reaction Time 2 – 16 hours1 – 3 hours
Primary Byproducts Biphenyl (homocoupling), unreacted aldehydeRing-opened thiazole degradation products
Substrate Scope Tolerates electron-rich/poor phenyl ringsBest for electron-deficient thiazoles
Scalability High (Multi-gram to Kilogram)Moderate (Requires cryogenic infrastructure)

Experimental Protocols

Protocol A: Grignard Addition to Thiazole-5-carbaldehyde

This protocol relies on the controlled addition of a Grignard reagent to an electrophilic thiazole core[3].

1. Preparation & Inertion: Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of Argon. Causality: Grignard reagents are highly oxophilic and act as strong bases; ambient moisture will instantly protonate the reagent to benzene, destroying the stoichiometry.

2. Substrate Dissolution: Dissolve the thiazole-5-carbaldehyde derivative (1.0 equiv, e.g., 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath. Causality: THF acts as a crucial stabilizing solvent. The oxygen lone pairs of THF coordinate the Lewis acidic magnesium, preventing the Schlenk equilibrium from precipitating the reagent. Cooling to 0 °C mitigates the exothermic nature of the addition, suppressing unwanted enolization or reduction pathways.

3. Nucleophilic Addition: Add phenylmagnesium bromide (1 M in THF, 1.2 equiv) dropwise via a syringe pump over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes of the Grignard reagent, which can lead to homocoupling artifacts or bis-addition.

4. Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature for 2–16 hours. Monitor via TLC (Hexane/EtOAc 7:3). Validation Check: The reaction is complete when the UV-active aldehyde spot (higher Rf​ ) is entirely consumed, replaced by a more polar secondary alcohol spot (lower Rf​ ).

5. Quenching & Workup: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH4​Cl (10 mL). Causality: NH4​Cl provides a mild proton source to neutralize the magnesium alkoxide. Using a strong acid (like HCl ) is strictly prohibited here; it would protonate the basic thiazole nitrogen (complicating biphasic extraction) and could trigger E1 dehydration of the newly formed secondary alcohol into an alkene. Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Dry THF, Argon atm Step2 2. Nucleophilic Addition PhMgBr dropwise at 0 °C Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane/EtOAc) Step2->Step3 Step4 4. Mild Quenching Sat. NH4Cl (aq) at 0 °C Step3->Step4 Step5 5. Workup & Extraction EtOAc extraction, Brine wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the Grignard addition protocol.

Protocol B: Directed Lithiation and Benzaldehyde Trapping

This protocol is utilized when the thiazole core is the nucleophile[2].

1. Lithiation: Dissolve the 5-bromothiazole derivative (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise. Causality & Validation: Halogen-metal exchange is kinetically favored at -78 °C. Lithiated thiazoles are notoriously unstable and will undergo irreversible ring-opening degradation if the temperature rises above -40 °C. A distinct color change (typically deep yellow/orange) serves as a visual validation of the organolithium species formation.

2. Electrophilic Trapping: Stir for 15 minutes at -78 °C, then add benzaldehyde (1.2 equiv) dropwise. Causality: The highly nucleophilic C5-lithio species attacks the benzaldehyde carbonyl. The 15-minute window ensures complete lithiation without risking degradation.

3. Quenching: Stir for 2 hours at -78 °C, then quench directly at -78 °C with saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature and perform standard EtOAc extraction.

Analytical Characterization Standards

To validate the structural integrity of the synthesized Phenyl(1,3-thiazol-5-yl)methanol derivatives, the following analytical benchmarks should be observed:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining diagnostic signal is the methine proton (-CH OH-), which typically appears as a singlet or a doublet (if coupled to the hydroxyl proton) integrating to 1H in the region of δ 5.90 – 6.20 ppm . The disappearance of the aldehyde proton ( δ 9.8 – 10.1 ppm) confirms full conversion.

  • 13 C NMR (100 MHz, CDCl3​ ): The secondary alcohol carbon will resonate at approximately δ 68.0 – 72.0 ppm .

  • Mass Spectrometry (ESI-MS): The compound will typically exhibit a strong [M+H]+ peak. A common fragmentation pattern includes the loss of water ( [M+H−18]+ ) due to the relative stability of the resulting bis-allylic/benzylic carbocation.

References

  • Unique Sulfur–Aromatic Interactions Contribute to the Binding of Potent Imidazothiazole Indoleamine 2,3-Dioxygenase Inhibitors.
  • US20050245530A1 - Monocyclic heterocycles as kinase inhibitors.
  • Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist. PMC (nih.gov).

Sources

Application

Phenyl(1,3-thiazol-5-yl)methanol as an intermediate in drug discovery

Application Note: Phenyl(1,3-thiazol-5-yl)methanol as a Versatile Scaffold in Targeted Drug Discovery Introduction & Mechanistic Rationale In modern medicinal chemistry, the 1,3-thiazole core is recognized as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Phenyl(1,3-thiazol-5-yl)methanol as a Versatile Scaffold in Targeted Drug Discovery

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 1,3-thiazole core is recognized as a privileged scaffold. It is ubiquitous in FDA-approved therapeutics, functioning as a robust hydrogen bond acceptor, a lipophilicity enhancer, and a metabolically stable bioisostere for oxazole and pyridine rings.

When this core is functionalized with a phenyl group and a hydroxymethyl group—forming Phenyl(1,3-thiazol-5-yl)methanol —the resulting molecule becomes an exceptionally versatile intermediate. The C5-hydroxymethyl moiety serves as a strategic synthetic handle for late-stage functionalization. This allows researchers to rapidly generate diverse libraries of bioactive molecules, including potent antimicrobial agents against MRSA [1], highly active CDK9 kinase inhibitors[2], SHP2 phosphatase inhibitors via fragment-based screening [3], and pharmacokinetic enhancers structurally related to cobicistat [4].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical scaffold design and practical, bench-level execution, ensuring your synthetic workflows are both logically sound and highly reproducible.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Phenyl(1,3-thiazol-5-yl)methanol is critical for optimizing reaction conditions, particularly regarding solvent selection, extraction efficiency, and downstream purification strategies.

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C10H9NOSDefines stoichiometric calculations for derivatization.
Molecular Weight 191.25 g/mol Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD)[3].
Hydrogen Bond Donors 1 (-OH)Primary reactive site for esterification, etherification, or activation.
Hydrogen Bond Acceptors 3 (N, S, O)Facilitates strong target-protein interactions within enzymatic active sites.
Predicted XlogP ~1.8Favorable baseline lipophilicity for cell membrane permeability.

Synthetic Workflows & Branching Strategies

The primary utility of Phenyl(1,3-thiazol-5-yl)methanol lies in the transformation of its primary alcohol. The three most common branching pathways utilized in drug discovery campaigns are:

  • Oxidation to Aldehyde: Enables reductive amination to form secondary or tertiary amines, a crucial vector for targeting the ATP-binding pockets of kinases [2].

  • Activation to Carbamate: Reaction with 1,1'-Carbonyldiimidazole (CDI) creates an activated intermediate that cleanly couples with amines. This pathway is heavily utilized in synthesizing HIV protease inhibitors and pharmacokinetic enhancers [4].

  • Conversion to Alkyl Halide: Halogenation provides a potent electrophile for SN2 displacement, frequently used to synthesize antimicrobial agents [1].

SynthWorkflow Start Phenyl(1,3-thiazol-5-yl)methanol (Starting Scaffold) Oxidation Oxidation (DMP / MnO2) Start->Oxidation Pathway A Activation Activation (CDI / Phosgene) Start->Activation Pathway B Halogenation Halogenation (SOCl2 / PBr3) Start->Halogenation Pathway C Aldehyde Thiazole-5-carbaldehyde (Reductive Amination) Oxidation->Aldehyde Carbamate Activated Carbamate (Amine Coupling) Activation->Carbamate AlkylHalide Thiazol-5-ylmethyl Halide (SN2 Alkylation) Halogenation->AlkylHalide Bioactive1 Kinase Inhibitors (e.g., CDK9, SHP2) Aldehyde->Bioactive1 Bioactive2 Pharmacokinetic Enhancers (e.g., Cobicistat) Carbamate->Bioactive2 Bioactive3 Antimicrobial Agents (MRSA/VRSA) AlkylHalide->Bioactive3

Divergent synthetic workflows utilizing Phenyl(1,3-thiazol-5-yl)methanol.

Self-Validating Experimental Protocols

The following standardized protocols are designed with built-in causality and self-validation checkpoints to ensure high fidelity during library generation.

Protocol A: CDI-Mediated Activation for Carbamate Synthesis

Causality: 1,1'-Carbonyldiimidazole (CDI) is preferred over highly toxic phosgene or chloroformate-based methods due to its ease of handling and the formation of a stable, isolable imidazole-1-carboxylate intermediate. This intermediate is highly reactive toward nucleophilic amines but resistant to spontaneous degradation if kept strictly anhydrous [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N2, dissolve Phenyl(1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add CDI (1.2 eq) in a single portion at room temperature.

    • Validation Checkpoint 1: Observe immediate effervescence. The evolution of CO2 gas is the mechanistic byproduct of the alcohol displacing the imidazole ring on CDI.

  • Monitoring: Stir the reaction at room temperature for 2-3 hours.

    • Validation Checkpoint 2: Perform TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.3) must disappear entirely, replaced by a new, UV-active spot representing the activated intermediate (Rf ~0.5).

  • Amine Coupling (In-situ): Once activation is complete (indicated by the cessation of gas evolution), add the target primary or secondary amine (1.5 eq) and triethylamine (1.5 eq). Stir for an additional 4-12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final carbamate derivative.

Protocol B: Mild Oxidation to Thiazole-5-carbaldehyde using Dess-Martin Periodinane (DMP)

Causality: The thiazole sulfur atom is highly susceptible to over-oxidation (forming sulfoxides or sulfones) when exposed to harsh oxidants like KMnO4 or H2O2. DMP provides a mild, highly chemoselective route to oxidize the primary alcohol to an aldehyde without disrupting the heteroaromatic core.

Step-by-Step Methodology:

  • Preparation: Dissolve Phenyl(1,3-thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq) portion-wise to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1.5 hours.

    • Validation Checkpoint 1: The reaction mixture will transition from clear to a cloudy white suspension as the iodinane byproduct precipitates.

  • Quenching (Critical Step): Dilute the mixture with diethyl ether, then add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes.

    • Causality: Na2S2O3 reduces unreacted DMP, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

    • Validation Checkpoint 2: The cloudy organic layer will become completely clear once the byproducts are fully reduced and dissolved into the aqueous phase.

  • Isolation: Separate the layers, extract the aqueous phase with ether (2x), dry the combined organics over MgSO4, and concentrate.

    • Validation Checkpoint 3: Confirm success via 1H-NMR. The disappearance of the -CH2OH multiplet (~4.8 ppm) and the appearance of a sharp, downfield aldehyde singlet (~9.9 ppm) validates the transformation.

References

  • Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus.NIH PMC.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.NIH PMC.
  • Fragment-based screening of the oncogenic protein tyrosine phosph
  • US20180030043A1 - Novel process for the preparation of 1,3-thiazol-5-ylmethyl[(2r,5r)-5- carbamoyl) amino] -4-(morpholin-4-yl)butanoyl]amino}-1,6-diphenylhexan-2-yl]carbamate.
Method

Application Note: Advanced Antibacterial Assays for Phenyl(1,3-thiazol-5-yl)methanol Derivatives

Introduction & Mechanistic Rationale Phenyl(1,3-thiazol-5-yl)methanol and its structural derivatives represent a highly versatile and potent scaffold in modern antimicrobial drug discovery. With the escalating global hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phenyl(1,3-thiazol-5-yl)methanol and its structural derivatives represent a highly versatile and potent scaffold in modern antimicrobial drug discovery. With the escalating global health crisis driven by multi-drug resistant (MDR) pathogens—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)—thiazole-containing compounds have emerged as critical candidates due to their rapid bactericidal efficacy[1].

As an Application Scientist, understanding the causality behind a compound's bioactivity is essential for designing robust screening assays. The efficacy of phenyl(1,3-thiazol-5-yl)methanol derivatives is largely dictated by their amphiphilic nature, which facilitates deep intercalation into microbial cell membranes[2]. Mechanistically, these derivatives operate via two primary, often synergistic, pathways:

  • FtsZ Polymerization Inhibition: Biochemical assays have confirmed that specific thiazole derivatives induce aberrant FtsZ polymerization. This disrupts the dynamic assembly of the Z-ring, effectively paralyzing bacterial cytokinesis and halting cell division[3].

  • Membrane Depolarization: The lipophilic phenyl group, coupled with the thiazole core, embeds into the bacterial envelope. This disrupts membrane physiology, leading to catastrophic cytoplasmic leakage and subsequent apoptosis-like bacterial cell death[2].

MOA A Phenyl(1,3-thiazol-5-yl)methanol Derivatives B FtsZ Protein Interaction A->B Intracellular Target C Membrane Intercalation A->C Amphiphilic Action D Aberrant FtsZ Polymerization B->D E Loss of Membrane Integrity C->E F Inhibition of Z-Ring Formation D->F G Cytoplasmic Leakage E->G H Bacterial Cell Death (Bactericidal) F->H G->H

Dual mechanism of action of thiazole derivatives targeting FtsZ and membrane integrity.

Experimental Design & Self-Validating Systems

To accurately evaluate the antibacterial profile of these derivatives, researchers must deploy a multi-tiered, self-validating assay matrix.

  • Broth Microdilution (MIC/MBC): This is the gold standard for determining the Minimum Inhibitory Concentration (MIC). We strictly adhere to CLSI M07 guidelines to ensure inter-laboratory reproducibility[4]. Causality: Utilizing Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical because physiological concentrations of calcium and magnesium stabilize bacterial membranes, preventing false-positive hyper-susceptibility artifacts.

  • Time-Kill Kinetics: MIC only provides a static endpoint. Because thiazole derivatives are known for rapid bactericidal activity[1], time-kill assays provide the dynamic temporal resolution required to prove that the compounds actively eradicate, rather than merely stall, the pathogen.

  • Quality Control (QC) Validation: A protocol is only as trustworthy as its controls. Every microtiter plate must include CLSI-approved reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) tested against reference antibiotics with established QC ranges[5]. If the reference drug falls outside its accepted range, the entire plate is invalidated.

Quantitative Data Presentation

Based on structure-activity relationship (SAR) studies, optimized thiazole derivatives exhibit distinct susceptibility profiles. The table below summarizes expected baseline metrics for potent phenyl(1,3-thiazol-5-yl)methanol derivatives.

Target PathogenGram StainExpected MIC Range (μg/mL)Expected MBC/MIC RatioPrimary Observed Phenotype
Staphylococcus aureus (MRSA)Positive1.0 – 8.0[3]≤ 2Rapid Bactericidal, Z-ring disruption
Enterococcus faecalis (VRE)Positive2.0 – 16.0[3]≤ 4Bactericidal, Membrane depolarization
Escherichia coli (NDM-1)Negative8.0 – 32.0[6]> 4Bacteriostatic/Bactericidal
Pseudomonas aeruginosaNegative> 32.0N/AHigh efflux pump clearance

Detailed Experimental Protocols

Protocol 1: CLSI-Compliant Broth Microdilution (MIC & MBC)

This protocol establishes a self-validating workflow for determining the MIC and MBC of thiazole derivatives[4].

Step 1: Inoculum Preparation

  • Isolate 3–5 well-isolated colonies of the target strain from an overnight agar plate.

  • Suspend colonies in sterile 0.85% saline to match a 0.5 McFarland turbidity standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial density overwhelms the drug, yielding falsely elevated MICs.

Step 2: Compound Dilution

  • Dissolve the phenyl(1,3-thiazol-5-yl)methanol derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Perform serial two-fold dilutions in CAMHB in a 96-well U-bottom microtiter plate. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Step 3: Inoculation & Incubation

  • Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

  • Add 50 μL of this suspension to 50 μL of the diluted compound (Final inoculum: 5×105 CFU/mL).

  • Incubate at 35±2°C for 16–20 hours under ambient air[4].

Step 4: MIC Reading & MBC Plating

  • Visually inspect the plate. The MIC is the lowest concentration with no visible turbidity.

  • To determine the MBC, aspirate 10 μL from all clear wells and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the concentration that results in a ≥99.9% reduction of the initial inoculum.

Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step3 3. Inoculation (5x10^5 CFU/mL) Step1->Step3 Step2 2. Serial Dilution (CAMHB + Drug) Step2->Step3 Step4 4. Incubation (35°C, 16-20h) Step3->Step4 Step5 5. MIC Reading (Visual Clarity) Step4->Step5 Step6 6. MBC Plating (Agar Recovery) Step5->Step6 QC QC Validation (ATCC Strains) QC->Step5 Validates Plate

Self-validating CLSI M07 broth microdilution workflow for MIC/MBC determination.

Protocol 2: Time-Kill Kinetics Assay

To validate the rapid bactericidal nature of thiazole derivatives[1].

  • Culture Preparation: Grow the test organism in CAMHB to logarithmic phase (OD600 ≈ 0.2). Dilute to 1×106 CFU/mL.

  • Drug Exposure: Aliquot the culture into flasks containing the thiazole derivative at 1×, 2×, 4×, and 8× the established MIC. Include a drug-free growth control.

  • Sampling: At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 μL aliquots.

  • Quantification: Serially dilute the aliquots in sterile saline and plate 20 μL onto TSA. Count colonies after 24 hours.

  • Interpretation: Plot Log10 CFU/mL versus time. A compound is deemed bactericidal if it achieves a ≥3 log10 decrease (99.9% kill) relative to the starting inoculum.

Protocol 3: In Vitro FtsZ Polymerization Assay (Mechanistic Validation)

To prove that the antibacterial phenotype is driven by FtsZ inhibition[3][6].

  • Protein Preparation: Purify recombinant S. aureus FtsZ protein and dialyze into polymerization buffer (50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl2).

  • Compound Incubation: Incubate 10 μM FtsZ with varying concentrations of the phenyl(1,3-thiazol-5-yl)methanol derivative (e.g., 0.5×, 1×, 5× MIC) for 15 minutes at room temperature.

  • Polymerization Trigger: Initiate polymerization by adding 1 mM GTP. Causality: GTP hydrolysis provides the necessary energy for FtsZ monomers to assemble into protofilaments.

  • Monitoring: Immediately monitor the reaction via 90° light scattering using a spectrofluorometer (excitation and emission wavelengths set to 340 nm) for 20 minutes. An increase in light scattering correlates with polymer formation. Thiazole derivatives will either prematurely spike scattering (aberrant polymerization) or flatline the curve (inhibition)[6].

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Journal of Chemical Reviews URL
  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus ACS Infectious Diseases URL
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives RSC Publishing URL
  • The Potential of Thiazole Derivatives as Antimicrobial Agents MDPI URL
  • CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges IHMA URL
  • Clinical and Laboratory Standards Institute (CLSI)

Sources

Application

Protocol for N-arylation of Phenyl(1,3-thiazol-5-yl)methanol derivatives

Advanced Protocol for the Chemoselective N-Arylation of Phenyl(1,3-thiazol-5-yl)methanol Derivatives Executive Summary & Mechanistic Rationale The synthesis of N-arylthiazolium salts is a critical pathway in modern organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Chemoselective N-Arylation of Phenyl(1,3-thiazol-5-yl)methanol Derivatives

Executive Summary & Mechanistic Rationale

The synthesis of N-arylthiazolium salts is a critical pathway in modern organocatalysis, as these compounds serve as privileged precursors for N-Heterocyclic Carbenes (NHCs) used in benzoin condensations and asymmetric Stetter reactions[1]. However, the direct N-arylation of Phenyl(1,3-thiazol-5-yl)methanol[2] presents a dual chemoselectivity and reactivity challenge. First, the thiazole nitrogen is relatively electron-poor and weakly nucleophilic compared to other azoles (e.g., imidazoles), making traditional Ullmann or Buchwald-Hartwig couplings ineffective for quaternization. Second, the presence of a free, nucleophilic secondary hydroxyl group strongly favors competitive O-arylation[3].

To overcome these barriers, this protocol employs a highly electrophilic arylating system using diaryliodonium triflates ( Ar2​I+OTf− ) combined with a copper catalyst[3]. While traditional N-arylation of neutral azoles can be achieved using copper(I) oxide and arylboronic acids[4], the quaternization of thiazoles to form charged thiazolium salts requires the superior leaving group ability and hypervalent nature of iodine(III) species[5]. To ensure absolute chemoselectivity, the workflow incorporates a transient O-silylation step prior to the N-arylation event.

Experimental Workflow Visualization

Workflow Step1 Step 1: O-Protection (TBS-Cl, Imidazole, DMF) Intermediate O-TBS Protected Thiazole Derivative Step1->Intermediate Step2 Step 2: N-Arylation (Ar2I+ OTf-, Cu(OTf)2, 100°C) Intermediate->Step2 Salt N-Arylthiazolium Intermediate Step2->Salt Step3 Step 3: Deprotection (TBAF, THF, 0°C to RT) Salt->Step3 Final Target Compound: N-Arylthiazolium Salt Step3->Final

Chemoselective workflow for N-arylation of thiazole derivatives.

Materials and Reagents

  • Substrate: Phenyl(1,3-thiazol-5-yl)methanol (>98% purity)

  • Arylating Agents: Diaryliodonium trifluoromethanesulfonates (e.g., Diphenyliodonium triflate). Note: Triflates are preferred over halides to prevent competitive coordination to the Cu center.

  • Catalyst: Copper(II) triflate ( Cu(OTf)2​ )

  • Protecting Group Reagents: tert-Butyldimethylsilyl chloride (TBS-Cl), Imidazole, Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: O-Silylation of Phenyl(1,3-thiazol-5-yl)methanol

Causality: The secondary alcohol must be masked to prevent the highly reactive Cu(III)-aryl intermediate from undergoing reductive elimination at the oxygen atom, which would yield an unwanted diaryl ether[3].

  • In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve Phenyl(1,3-thiazol-5-yl)methanol (5.0 mmol) in anhydrous DMF (15 mL).

  • Add imidazole (12.5 mmol, 2.5 equiv) and stir until fully dissolved.

  • Cool the mixture to 0 °C using an ice bath. Slowly add TBS-Cl (6.0 mmol, 1.2 equiv) in portions.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexane/Ethyl Acetate 3:1). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a less polar spot ( Rf​≈0.7 ).

  • Quench with water (20 mL) and extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. The crude O-TBS ether is used directly in the next step.

Step 2: Copper-Catalyzed N-Arylation

Causality: Cu(OTf)2​ is utilized because the triflate counterions render the copper center highly Lewis acidic, facilitating the oxidative addition of the diaryliodonium salt to form the active Cu(III)-aryl species. The reaction is run at 100 °C to provide the necessary activation energy for the challenging C-N reductive elimination step[6].

  • To a 20 mL Schlenk tube, add the O-TBS protected thiazole derivative (2.0 mmol), diphenyliodonium triflate (2.4 mmol, 1.2 equiv), and Cu(OTf)2​ (0.1 mmol, 5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (8 mL) via syringe. Seal the tube and heat the vigorously stirring mixture at 100 °C for 12–16 hours.

  • Self-Validation Check: Take a small aliquot, dilute with CDCl3​ , and perform a crude 1H NMR. The diagnostic thiazole C2 proton (typically a sharp singlet at ~8.8 ppm in the neutral precursor) will shift significantly downfield to >10.0 ppm, confirming the formation of the positively charged thiazolium ring.

  • Cool to room temperature. Precipitate the product by adding diethyl ether (30 mL). Filter the resulting solid and wash with cold ether to isolate the O-TBS protected N-arylthiazolium triflate.

Step 3: Deprotection to Yield the Target Compound
  • Suspend the protected thiazolium salt (1.5 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.65 mL, 1.1 equiv) dropwise.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Concentrate the mixture under reduced pressure. Purify the residue by precipitation from a minimal amount of DCM using excess diethyl ether to afford the pure N-aryl-5-(hydroxy(phenyl)methyl)thiazol-3-ium triflate.

Substrate Scope and Quantitative Data

The protocol demonstrates robust tolerance for various electronic profiles on the diaryliodonium salt. Quantitative yields for the N-arylation step (Step 2) are summarized below:

Arylating Agent (Diaryliodonium Triflate)CatalystTemp (°C)Time (h)Yield (%)
Diphenyliodonium triflate Cu(OTf)2​ 1001285
Bis(4-methoxyphenyl)iodonium triflate Cu(OTf)2​ 1001482
Bis(4-fluorophenyl)iodonium triflate Cu(OTf)2​ 1001678
Mesityl(phenyl)iodonium triflate* Cu(OTf)2​ 1102465

*Note: The sterically hindered mesityl group requires elevated temperatures and extended reaction times. The phenyl group acts as a "dummy ligand" and is preferentially retained on the iodine, transferring the mesityl group to the thiazole.

References

  • Synthonix. (n.d.). (2-Phenyl-1,3-thiazol-5-yl)methanol -[P89016]. Retrieved from[2]

  • Bolliger, J. L., et al. (2023). Synthesis route to N-substituted tricyclic thiazolium salts. ResearchGate. Retrieved from[7]

  • Kervefors, G. (2021). Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. Stockholm University (DiVA Portal). Retrieved from[3]

  • Sreedhar, B., et al. (2008). Copper(I) Oxide Catalyzed N-Arylation of Azoles and Amines with Arylboronic Acid at Room Temperature under Base-Free Conditions. Synthesis, 795-799. Retrieved from[4]

  • Glorius, F., et al. (2011). Extending NHC-Catalysis: Coupling Aldehydes with Unconventional Reaction Partners. ACS Publications. Retrieved from[1]

Sources

Method

Application Notes and Protocols: Phenyl(1,3-thiazol-5-yl)methanol in the Synthesis of Multi-Targeted Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Thiazole Scaffold as a Cornerstone in Multi-Targeted Drug Discovery The 1,3-thiazole ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold as a Cornerstone in Multi-Targeted Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for the design of molecules that can modulate multiple biological targets simultaneously. This multi-targeted approach is a paradigm shift in drug discovery, moving away from the "one target, one drug" model to developing single chemical entities that can address the complex, multifactorial nature of diseases like cancer.[1][2]

Phenyl(1,3-thiazol-5-yl)methanol, specifically the (2-phenyl-1,3-thiazol-5-yl)methanol isomer, is a valuable, functionalized starting material that provides a direct entry point for the synthesis of diverse libraries of multi-targeted inhibitors. Its structure combines the stable, aromatic thiazole core with a reactive benzylic alcohol, which can be readily transformed to introduce various pharmacophores. This application note will provide a detailed, in-depth guide to the synthesis and application of (2-phenyl-1,3-thiazol-5-yl)methanol in the creation of a potent, multi-targeted kinase inhibitor.

The Strategic Advantage of (2-Phenyl-1,3-thiazol-5-yl)methanol

The strategic utility of (2-phenyl-1,3-thiazol-5-yl)methanol lies in its pre-functionalized nature. Traditional thiazole syntheses, such as the Hantzsch reaction, build the ring from acyclic precursors.[3][4][5] While effective, this often requires multiple steps to introduce the desired substituents. By starting with (2-phenyl-1,3-thiazol-5-yl)methanol, researchers can bypass the ring formation steps and directly access a key intermediate, thereby streamlining the synthetic process. The primary alcohol functionality serves as a versatile handle for introducing moieties known to interact with the ATP-binding sites of various kinases.

Signaling Pathways Targeted by Thiazole-Based Multi-Targeted Inhibitors

Many multi-targeted kinase inhibitors aim to simultaneously block the signaling pathways that drive tumor growth, proliferation, and angiogenesis. Key targets often include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and the stem cell factor receptor (c-Kit). By inhibiting these receptor tyrosine kinases, a single therapeutic agent can disrupt multiple oncogenic processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K STAT3 STAT3 VEGFR2->STAT3 PDGFRb PDGFR-β PDGFRb->PI3K cKit c-Kit RAS RAS cKit->RAS cKit->PI3K PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb SCF SCF SCF->cKit Inhibitor Thiazole-Based Multi-Targeted Inhibitor Inhibitor->VEGFR2 Inhibition Inhibitor->PDGFRb Inhibition Inhibitor->cKit Inhibition

Caption: Simplified signaling pathways targeted by a thiazole-based multi-targeted inhibitor.

Experimental Protocols

This section details the synthesis of a potent multi-targeted inhibitor, designated as Thiazole-Indolinone 4 , starting from commercially available precursors. The synthesis is presented in three main stages:

  • Synthesis of the Key Intermediate: (2-Phenyl-1,3-thiazol-5-yl)methanol (1)

  • Synthesis of the Indolinone-Carboxamide Core (3)

  • Final Coupling to Yield Thiazole-Indolinone 4

Part 1: Synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanol (1)

While (2-phenyl-1,3-thiazol-5-yl)methanol can be commercially sourced, this protocol outlines its synthesis for completeness, starting from the Hantzsch thiazole synthesis.

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Reduction Thiobenzamide Thiobenzamide Thiazole_ester Ethyl 2-phenyl-4-methylthiazole-5-carboxylate Thiobenzamide->Thiazole_ester Ethanol, Reflux Ethyl_bromopyruvate Ethyl 2-bromo-3-oxobutanoate Ethyl_bromopyruvate->Thiazole_ester Thiazole_ester_2 Ethyl 2-phenyl-4-methylthiazole-5-carboxylate Thiazolyl_methanol (2-Phenyl-1,3-thiazol-5-yl)methanol (1) Thiazole_ester_2->Thiazolyl_methanol 1. LiAlH4, THF 2. H2O quench

Caption: Synthetic workflow for the preparation of (2-Phenyl-1,3-thiazol-5-yl)methanol (1).

Protocol 1.1: Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate

  • Rationale: This is a classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone to form the thiazole ring.[3][4][5] Ethanol is a common and effective solvent for this reaction, and refluxing provides the necessary energy for the cyclization and dehydration steps.

ReagentMolar Eq.MW ( g/mol )Amount
Thiobenzamide1.0137.211.37 g
Ethyl 2-bromo-3-oxobutanoate1.0211.042.11 g
Ethanol-46.0750 mL
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Add ethyl 2-bromo-3-oxobutanoate (2.11 g, 10 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-phenyl-4-methylthiazole-5-carboxylate as a solid.

Protocol 1.2: Reduction to (2-Phenyl-1,3-thiazol-5-yl)methanol (1)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7][8] Anhydrous THF is used as the solvent due to the high reactivity of LiAlH₄ with protic solvents. The reaction is performed at 0°C initially to control the exothermic reaction, followed by stirring at room temperature to ensure complete conversion. A careful quench with water and subsequent workup is necessary to neutralize the excess reagent and isolate the product.[9]

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-phenyl-4-methylthiazole-5-carboxylate1.0247.312.47 g
Lithium Aluminum Hydride (LiAlH₄)1.537.950.57 g
Anhydrous Tetrahydrofuran (THF)-72.1150 mL
  • To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous THF (30 mL) and cool to 0°C in an ice bath.

  • Carefully add lithium aluminum hydride (0.57 g, 15 mmol) portion-wise to the cooled THF.

  • Dissolve ethyl 2-phenyl-4-methylthiazole-5-carboxylate (2.47 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of water (0.6 mL), followed by 15% aqueous NaOH solution (0.6 mL), and then water (1.8 mL).

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the white precipitate of aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield (2-phenyl-1,3-thiazol-5-yl)methanol (1) as a solid, which can be further purified by recrystallization.

Part 2: Synthesis of the Indolinone-Carboxamide Core (3)

This part of the synthesis creates the portion of the molecule that will interact with the hinge region of the kinase. The chosen core is based on the structure of Sunitinib, a known multi-targeted kinase inhibitor.[10]

Protocol 2.1: Synthesis of N-(2-(diethylamino)ethyl)-5-fluoro-2-oxoindoline-3-carboxamide (3)

  • Rationale: This protocol involves the amidation of a carboxylic acid. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard and efficient method for forming amide bonds.[6] A base, such as triethylamine (TEA), is used to neutralize the HCl salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

ReagentMolar Eq.MW ( g/mol )Amount
5-Fluoro-2-oxoindoline-3-carboxylic acid1.0195.151.95 g
N,N-Diethylethylenediamine1.1116.211.28 g
EDC1.2191.702.30 g
HOBt1.2135.131.62 g
Triethylamine (TEA)2.5101.192.53 g
Anhydrous DMF-73.0940 mL
  • In a 100 mL round-bottom flask, dissolve 5-fluoro-2-oxoindoline-3-carboxylic acid (1.95 g, 10 mmol), EDC (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) in anhydrous DMF (40 mL).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add triethylamine (2.53 g, 25 mmol) followed by the dropwise addition of N,N-diethylethylenediamine (1.28 g, 11 mmol).

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(2-(diethylamino)ethyl)-5-fluoro-2-oxoindoline-3-carboxamide (3).

Part 3: Final Coupling to Yield Thiazole-Indolinone 4

This final stage connects the two key fragments to produce the multi-targeted inhibitor.

G cluster_0 Chlorination cluster_1 Alkylation Thiazolyl_methanol (2-Phenyl-1,3-thiazol-5-yl)methanol (1) Chloromethyl_thiazole 5-(Chloromethyl)-2-phenylthiazole (2) Thiazolyl_methanol->Chloromethyl_thiazole SOCl2, DCM Chloromethyl_thiazole_2 5-(Chloromethyl)-2-phenylthiazole (2) Final_Product Thiazole-Indolinone 4 Chloromethyl_thiazole_2->Final_Product K2CO3, DMF Indolinone Indolinone-Carboxamide Core (3) Indolinone->Final_Product

Caption: Final stage of the synthesis: chlorination and alkylation to yield the target inhibitor.

Protocol 3.1: Synthesis of 5-(Chloromethyl)-2-phenylthiazole (2)

  • Rationale: The conversion of a benzylic alcohol to a benzylic chloride is a standard transformation that activates the carbon for nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[11] Dichloromethane (DCM) is a suitable inert solvent. The reaction is typically run at low temperature to control the release of HCl and SO₂ gases.

ReagentMolar Eq.MW ( g/mol )Amount
(2-Phenyl-1,3-thiazol-5-yl)methanol (1)1.0191.251.91 g
Thionyl Chloride (SOCl₂)1.2118.971.43 g
Anhydrous Dichloromethane (DCM)-84.9340 mL
  • Dissolve (2-phenyl-1,3-thiazol-5-yl)methanol (1) (1.91 g, 10 mmol) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (1.43 g, 12 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(chloromethyl)-2-phenylthiazole (2) as a crude product, which can be used in the next step without further purification.

Protocol 3.2: Synthesis of Thiazole-Indolinone 4

  • Rationale: This is a nucleophilic substitution (alkylation) reaction where the nitrogen of the indolinone ring attacks the electrophilic carbon of the chloromethyl thiazole.[12] Potassium carbonate (K₂CO₃) is a mild base used to facilitate the reaction by deprotonating the indolinone nitrogen, increasing its nucleophilicity. DMF is a polar aprotic solvent that is well-suited for this type of reaction.

ReagentMolar Eq.MW ( g/mol )Amount
5-(Chloromethyl)-2-phenylthiazole (2)1.0209.702.10 g
Indolinone-Carboxamide Core (3)1.0292.332.92 g
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Anhydrous DMF-73.0950 mL
  • To a 100 mL round-bottom flask, add the indolinone-carboxamide core (3) (2.92 g, 10 mmol), 5-(chloromethyl)-2-phenylthiazole (2) (2.10 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in anhydrous DMF (50 mL).

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (250 mL).

  • Stir for 1 hour, and collect the precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography to yield the final product, Thiazole-Indolinone 4.

Conclusion and Future Perspectives

This application note provides a comprehensive and detailed protocol for the synthesis of a novel multi-targeted inhibitor, Thiazole-Indolinone 4, utilizing (2-phenyl-1,3-thiazol-5-yl)methanol as a key starting material. The outlined synthetic strategy is robust, scalable, and employs standard organic chemistry transformations, making it accessible to researchers in drug discovery and medicinal chemistry. The modular nature of this synthesis allows for the facile generation of a library of analogues by varying the substituents on both the thiazole and indolinone fragments. This will enable the systematic exploration of the structure-activity relationship (SAR) and the optimization of the pharmacological profile of this promising class of inhibitors. Future work should focus on the in vitro and in vivo evaluation of Thiazole-Indolinone 4 and its analogues against a panel of cancer cell lines and relevant kinase targets to fully elucidate their therapeutic potential.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry, 97, 699-718.
  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • El-Sherief, H. A., Youssif, B. G., Abdelazeem, A. H., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2019). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 7, 123.
  • Fischer, P. M. (2009). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Current Topics in Medicinal Chemistry, 9(8), 696-713.
  • A convenient synthesis of 2-substituted thiazole-5-carboxylates. Tetrahedron Letters, 34(48), 7655-7658.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. Retrieved from [Link]

  • Revere, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)(114C)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. Retrieved from [Link]

  • Ashenhurst, J. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Retrieved from [Link]

  • dungeonsandderp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Chemistry Stack Exchange. (2018, August 31). Conditions for the reduction of carboxylic acids by LiAlH4. Retrieved from [Link]

  • Buchler GmbH. (n.d.). alpha-Alkylation catalyzed by Cinchonine Derivative. Retrieved from [Link]

  • HETEROCYCLES, Vol. 43, No. 1, 1996.
  • Kaur, M., Jasinski, J. P., Keeley, A. C., & Yathirajan, H. S. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. Google Patents.
  • Higuchi, K., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 53.
  • Beil, S., et al. (2021). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry, 17, 153-161.
  • Yang, W. C., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8378-8383.
  • Okamoto, S., et al. (2005). Unexpected reactivity of annulated 3H-benzothiazol-2-ylideneamines as an acyl transfer catalyst. Tetrahedron Letters, 46(12), 2071-2074.
  • Gosh, A. K., et al. (1982). On the alkylation of 5-fluorouracil – some recent findings.
  • Salian, S. R., et al. (2018). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1547-1556.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Resolution of Phenyl(1,3-thiazol-5-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification and enantiomeric resolution of Phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification and enantiomeric resolution of Phenyl(1,3-thiazol-5-yl)methanol (CAS: 859485-91-9).

This chiral secondary alcohol is a critical precursor and scaffold in fragment-based drug discovery, notably in the development of SHP2 inhibitors and HDAC modulators. Because its synthesis typically involves organometallic addition (e.g., the addition of 5-thiazolyllithium to benzaldehyde), researchers frequently encounter downstream issues with metal ion contamination, unreacted starting materials, and complex chiral resolution. This guide provides field-proven, self-validating protocols to ensure >99% chemical and enantiomeric purity.

Purification and Resolution Workflow

G A Crude Reaction Mixture B Aqueous Workup & Scavenging A->B Add EDTA / NaHSO3 C Flash Chromatography B->C Organic Phase D Racemic Product C->D Isolate Alcohol E Chiral HPLC Resolution D->E Hexane/IPA F (R)-Enantiomer (>99% ee) E->F Peak 1 G (S)-Enantiomer (>99% ee) E->G Peak 2

Workflow for the purification and chiral resolution of Phenyl(1,3-thiazol-5-yl)methanol.

Section 1: General Purification & Troubleshooting

Q: My crude NMR shows significant unreacted benzaldehyde. Flash chromatography is failing to resolve it from the product. How can I separate them? A: Causality: Phenyl(1,3-thiazol-5-yl)methanol and benzaldehyde often exhibit overlapping retention factors ( Rf​ ) in standard Hexane/Ethyl Acetate systems. This occurs because the increased polarity of the secondary alcohol is counterbalanced by the lipophilicity of the added thiazole ring, making its bulk polarity deceptively similar to the starting aldehyde. Solution: Do not rely solely on chromatography. Instead, utilize a chemical scavenging wash. Wash the post-reaction organic phase with saturated aqueous sodium bisulfite (NaHSO 3​ ). The unreacted aldehyde forms a highly water-soluble bisulfite adduct and partitions into the aqueous layer, leaving your target secondary alcohol in the organic phase.

Q: I am experiencing severe peak tailing during normal-phase silica gel chromatography. What is causing this? A: Causality: The thiazole ring nitrogen is a Lewis base that can coordinate with trace metal ions (e.g., Li + or Mg 2+ from the organometallic synthesis step) or interact strongly with the acidic silanol groups on the silica gel stationary phase. Solution: Ensure a rigorous aqueous workup using a chelating agent before loading the crude mixture onto the column. If tailing persists, deactivate the acidic silanol sites on your column by adding 1% triethylamine (Et 3​ N) to your mobile phase.

Protocol A: Metal Scavenging & Normal-Phase Flash Chromatography
  • Quenching & Chelation: Quench the organometallic reaction mixture at 0 °C with saturated aqueous NH 4​ Cl. Add 10 mL of 0.5 M aqueous EDTA solution per 100 mmol of theoretical yield to chelate trace Li + /Mg 2+ ions.

  • Aldehyde Scavenging: Wash the combined organic extracts (EtOAc or DCM) with 2 x 50 mL of freshly prepared saturated aqueous NaHSO 3​ . Stir vigorously for 15 minutes during the first wash to ensure complete formation of the benzaldehyde-bisulfite adduct.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Column Loading: Dry-load the crude mixture onto silica gel (1:3 crude-to-silica mass ratio) to prevent band broadening caused by the viscous nature of the concentrated secondary alcohol.

  • Elution: Elute using a gradient of 10% to 40% Ethyl Acetate in Hexanes (with 1% Et 3​ N if tailing was previously observed). Monitor fractions via TLC (UV active at 254 nm; stains dark blue with phosphomolybdic acid).

Section 2: Enantiomeric Resolution (Chiral HPLC)

Q: What is the optimal chiral stationary phase for resolving the (R) and (S) enantiomers of this compound? A: Causality: For fragment-based drug discovery, testing pure enantiomers is critical to avoid false positives or off-target effects. While enzymatic kinetic resolution is possible[1], Chiral HPLC using a cellulose-based stationary phase (like Chiralcel OD-H) is the most efficient method for rapid semi-preparative isolation. The carbamate linkages in the stationary phase provide necessary hydrogen bonding with the secondary hydroxyl group, while the phenyl and thiazole rings engage in π−π interactions within the chiral grooves, allowing for baseline resolution[2].

Quantitative Data for Chiral HPLC Optimization

Data represents analytical-scale method development (Column: 250 x 4.6 mm, 5 µm).

Chiral ColumnMobile Phase (v/v)Flow RateRetention Time (Peak 1)Retention Time (Peak 2)Resolution ( Rs​ )
Chiralcel OD-H Hexane:IPA (90:10)1.0 mL/min8.4 min11.2 min>2.0
Chiralpak AD-H Hexane:EtOH (85:15)1.0 mL/min9.1 min10.5 min1.5
Chiralcel OJ-H Hexane:IPA (95:5)1.0 mL/min12.3 min13.1 min<1.0
Protocol B: Semi-Preparative Chiral HPLC Workflow
  • Sample Preparation: Dissolve the racemic Phenyl(1,3-thiazol-5-yl)methanol in a 1:1 mixture of Hexane and Isopropanol (IPA) to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the chiral column frit.

  • Column Equilibration: Equilibrate a semi-preparative Chiralcel OD-H column (250 x 20 mm, 5 µm) with the mobile phase (Hexane:IPA 90:10 v/v) at a flow rate of 15.0 mL/min until a stable baseline is achieved at 254 nm.

  • Injection: Inject 500 µL (10 mg) of the sample per run to prevent column overloading and maintain baseline resolution ( Rs​ > 2.0).

  • Fraction Collection: Collect Peak 1 and Peak 2 into separate pre-weighed round-bottom flasks. Note: Absolute stereochemical assignment requires X-ray crystallography or Vibrational Circular Dichroism (VCD) against a known standard.

  • Recovery: Concentrate the fractions under reduced pressure at 30 °C to prevent thermal degradation. Lyophilize to remove residual solvent, yielding the pure enantiomers.

Section 3: Handling & Storage

Q: Is the purified alcohol prone to oxidation or racemization during storage? A: Secondary heteroaromatic alcohols can be susceptible to slow oxidation to the corresponding ketone if exposed to strong oxidants or prolonged UV light. However, thermal racemization of the stereocenter in Phenyl(1,3-thiazol-5-yl)methanol is negligible at room temperature due to the high energy barrier for C-H bond cleavage. To ensure long-term stereochemical and chemical integrity, store the purified enantiomers under an inert atmosphere (Argon or N 2​ ) at 4 °C in amber glass vials.

References
  • Source: bham.ac.
  • Chiral resolution of serial potent and selective σ1 ligands and biological evaluation of (−)
  • Source: rsc.

Sources

Optimization

Technical Support Center: Troubleshooting Phenyl(1,3-thiazol-5-yl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis of Phenyl(1,3-thiazol-5-yl)methanol. This guide is engineered for researchers and drug development professionals who require high-purity heterobenzylic alcohols f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Phenyl(1,3-thiazol-5-yl)methanol. This guide is engineered for researchers and drug development professionals who require high-purity heterobenzylic alcohols for downstream applications.

The synthesis of this molecule typically proceeds via one of two organometallic disconnections: Route A (Grignard addition of phenylmagnesium bromide to thiazole-5-carbaldehyde) or Route B (Halogen-metal exchange of 5-bromothiazole followed by trapping with benzaldehyde). Below, we dissect the mechanistic pitfalls of these pathways, provide actionable troubleshooting FAQs, and outline a self-validating, standardized protocol to ensure synthetic integrity.

Mechanistic Pathway & Impurity Mapping

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below illustrates the divergent pathways that lead to the target product versus common impurities, such as regioisomers, over-oxidation products, and homocoupling artifacts.

G SM1 Thiazole-5-carbaldehyde + PhMgBr Prod Phenyl(1,3-thiazol-5-yl)methanol (Target Product) SM1->Prod Grignard Addition (0°C to RT) Imp3 Biphenyl / Bithiazole (Homocoupling) SM1->Imp3 Wurtz Coupling SM2 5-Bromothiazole + n-BuLi Inter 5-Lithiothiazole + Benzaldehyde SM2->Inter Halogen-Metal Exchange (-78°C) Iso 2-Lithiothiazole (Halogen Dance) SM2->Iso T > -40°C Inter->Prod Nucleophilic Attack Imp1 Phenyl(1,3-thiazol-2-yl)methanol (Regioisomer Impurity) Iso->Imp1 + Benzaldehyde Imp2 Phenyl(1,3-thiazol-5-yl)methanone (Oxidation Impurity) Prod->Imp2 O2 Exposure / Workup

Reaction pathways and impurity formation in Phenyl(1,3-thiazol-5-yl)methanol synthesis.

Troubleshooting FAQs

Q: Why am I isolating the C2-regioisomer, Phenyl(1,3-thiazol-2-yl)methanol, instead of the C5 product? A: This is the most prevalent pitfall when utilizing the halogen-metal exchange route (Route B). The C2 proton of the thiazole ring is significantly more acidic than the C4 or C5 protons due to the inductive effects of the adjacent nitrogen and sulfur atoms. If the internal temperature rises above -78 °C, the kinetic 5-lithiothiazole intermediate undergoes a rapid "halogen dance" or intermolecular equilibration to form the thermodynamically stable 2-lithiothiazole[1]. Solution: Maintain strict cryogenic conditions (-78 °C) during lithiation. Alternatively, utilize Knochel’s base (TMPMgCl·LiCl) for directed metalation[1], or invert the nucleophile/electrophile pairing by reacting phenylmagnesium bromide with thiazole-5-carbaldehyde (Route A)[2].

Q: My LC-MS shows an [M+H]+ peak at m/z 190, corresponding to Phenyl(1,3-thiazol-5-yl)methanone. How is this ketone forming? A: The target compound, Phenyl(1,3-thiazol-5-yl)methanol (exact mass 191.04), is a heterobenzylic secondary alcohol. These systems are highly susceptible to spontaneous aerobic oxidation[3]. Exposure to atmospheric oxygen during a prolonged basic workup, or the presence of trace transition metal impurities from magnesium turnings, can catalyze the Oppenauer-type oxidation of the carbinol to the corresponding methanone. Solution: Quench the reaction strictly under an inert atmosphere using degassed saturated aqueous NH₄Cl. Perform the extraction rapidly and avoid leaving the crude mixture in basic conditions.

Q: I am observing significant amounts of biphenyl in my crude mixture. How can I suppress this? A: Biphenyl is a classic Wurtz-type homocoupling byproduct generated during the preparation of the phenylmagnesium bromide Grignard reagent[4]. It occurs when unreacted bromobenzene reacts with the newly formed PhMgBr on the surface of the magnesium metal. Solution: If preparing the Grignard reagent in-house, ensure high dilution (e.g., 0.5 M in THF) and a very slow, controlled addition of bromobenzene. Using commercially available, titrated PhMgBr solutions can bypass this issue entirely.

Q: The reaction stalls with a high recovery of unreacted thiazole-5-carbaldehyde. A: Thiazole-5-carbaldehyde is highly electrophilic, so incomplete conversion is rarely a kinetic issue. Instead, it indicates the premature quenching of the phenylmagnesium bromide[5]. Moisture in the THF, a wet reaction flask, or an old Grignard reagent that has absorbed atmospheric moisture will instantly protonate the nucleophile to benzene, leaving the aldehyde unreacted.

Quantitative Impurity Profiling

The table below summarizes the critical analytical data required to identify and prevent the most common impurities in this workflow.

Impurity NameChemical FormulaDetection (LC-MS / ¹H NMR)Primary CausePrevention Strategy
Phenyl(1,3-thiazol-2-yl)methanol C₁₀H₉NOS[M+H]⁺ 192.04 NMR: C5-H singlet ~7.8 ppmC2-metalation / Halogen dance equilibrationStrict -78 °C control or switch to Grignard route (Route A)
Phenyl(1,3-thiazol-5-yl)methanone C₁₀H₇NOS[M+H]⁺ 190.03 NMR: Disappearance of carbinol C-HAerobic oxidation during basic workupDegassed quench; avoid prolonged atmospheric exposure
Biphenyl C₁₂H₁₀[M+H]⁺ 155.08 NMR: Multiplets at 7.3-7.6 ppmWurtz-type homocoupling during Mg insertionDilute Grignard formation; slow halide addition
Thiazole-5-carbaldehyde C₄H₃NOS[M+H]⁺ 114.00 NMR: Aldehyde CHO ~10.0 ppmMoisture quenching the nucleophileRigorous anhydrous techniques (Schlenk line)

Standardized Experimental Protocol

To circumvent the regioselectivity issues inherent to thiazole metalation, we recommend Route A (Grignard addition) as the standard operating procedure[2]. This protocol is designed to be a self-validating system, minimizing both regioisomer formation and aerobic oxidation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge with N₂ for 15 minutes.

  • Substrate Loading: Charge the flask with thiazole-5-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous, inhibitor-free THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Transfer commercially titrated phenylmagnesium bromide (1.0 M in THF, 1.2 equiv, 12 mL) to the addition funnel via a dry syringe. Add the Grignard reagent dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Anaerobic Quench: Cool the flask back to 0 °C. Carefully quench the reaction by the slow addition of degassed saturated aqueous NH₄Cl (20 mL)[3]. Maintaining an N₂ blanket during this step is critical to prevent the formation of the methanone impurity.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield pure Phenyl(1,3-thiazol-5-yl)methanol.

References

  • Source: uni-muenchen.
  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Advanced Synthesis Support Center: Troubleshooting Phenyl(1,3-thiazol-5-yl)methanol Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when attempting to selectively functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when attempting to selectively functionalize the thiazole core. The synthesis of Phenyl(1,3-thiazol-5-yl)methanol —a highly valuable pharmacophore intermediate—presents a classic challenge in regiocontrol, thermodynamic stability, and chemoselectivity.

This guide bypasses generic advice to provide a deep, mechanistic analysis of the side reactions you will encounter, backed by self-validating protocols to ensure your synthesis succeeds on the first attempt.

Mechanistic Causality & Reaction Workflows

The primary challenge in synthesizing Phenyl(1,3-thiazol-5-yl)methanol lies in the inherent electronic properties of the unsubstituted 1,3-thiazole ring.

  • Regioselectivity Failure (C2 vs. C5): The C2 proton is the most acidic site on the ring due to the combined inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms 1[1]. If you attempt direct lithiation with n-butyllithium (n-BuLi), the base will exclusively deprotonate C2. To force functionalization at the more electron-rich C5 position, the C2 position must be transiently blocked, typically using a trimethylsilyl (TMS) protecting group 2[2].

  • Thermodynamic Ring Cleavage: Thiazole rings are highly sensitive to strong nucleophiles. If lithiation is performed at elevated temperatures (above -40 °C), the coordination of lithium to the neighboring sulfur triggers a retro-electrocyclization, permanently cleaving the ring into acyclic thioamides3[3].

G Thiazole 1,3-Thiazole (Starting Material) DirectLi n-BuLi, -78°C (Direct Lithiation) Thiazole->DirectLi Unprotected Route TMSProtect TMS-Cl, Base (C2 Protection) Thiazole->TMSProtect Protected Route C2Product Phenyl(1,3-thiazol-2-yl)methanol (Undesired Regioisomer) DirectLi->C2Product PhCHO quench TST 2-(Trimethylsilyl)thiazole (2-TST) TMSProtect->TST WarmLi n-BuLi, > -40°C (High Temp) TST->WarmLi Thermal Failure ColdLi 1. n-BuLi, -78°C 2. Benzaldehyde TST->ColdLi Strict Temp Control RingOpen Ring Cleavage Products (Thioamides/Isothiocyanates) WarmLi->RingOpen Degradation TMSIntermediate Phenyl(2-TMS-1,3-thiazol-5-yl)methanol (Protected Intermediate) ColdLi->TMSIntermediate Desilylation TBAF or NaOH/MeOH (Desilylation) TMSIntermediate->Desilylation Deprotection Target Phenyl(1,3-thiazol-5-yl)methanol (Target Product) Desilylation->Target

Caption: Decision tree and side-reaction pathways in the synthesis of Phenyl(1,3-thiazol-5-yl)methanol.

Quantitative Impact of Reaction Conditions

To illustrate the critical nature of these parameters, review the following empirical data summarizing the major products formed under varying conditions.

Starting MaterialReagents & ConditionsMajor Product FormedTypical YieldPrimary Failure Mode / Side Reaction
1,3-Thiazole 1. n-BuLi (-78 °C)2. BenzaldehydePhenyl(1,3-thiazol-2-yl)methanol>90%Complete regioselectivity failure (C2 addition).
2-TST 1. n-BuLi (0 °C )2. BenzaldehydeAcyclic Thioamides<10%Thermal ring cleavage (retro-electrocyclization).
5-Bromo-1,3-thiazole 1. n-BuLi (-78 °C)2. BenzaldehydeIsomeric Mixture (C2/C5)<40%Base-catalyzed "halogen dance" migration.
2-TST 1. n-BuLi (-78 °C)2. PhCHO 3. TBAFPhenyl(1,3-thiazol-5-yl)methanol 85–92% Optimal validated pathway.

Validated Step-by-Step Protocol: The 2-TST Route

This protocol utilizes 2-(trimethylsilyl)thiazole (2-TST) to enforce C5 regioselectivity. It is designed as a self-validating system , meaning you will analytically prove the success of intermediate steps before committing expensive reagents.

Phase 1: Regioselective C5-Lithiation and Electrophilic Trapping
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(trimethylsilyl)thiazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Causality Check: Allow 15 minutes for the internal temperature to reach exactly -78 °C. Failure to maintain this temperature will result in thermodynamic ring opening[3].

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir for 30 minutes at -78 °C.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Extract with CDCl₃ and analyze via ¹H NMR. You must observe the disappearance of the C5 proton signal (~7.9 ppm) and >95% deuterium incorporation at C5. Do not proceed to step 4 until this is confirmed.

  • Electrophilic Addition: Add benzaldehyde (1.1 equiv, freshly distilled) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional hour.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate, Phenyl(2-trimethylsilyl-1,3-thiazol-5-yl)methanol.

Phase 2: Desilylation
  • Cleavage: Dissolve the crude intermediate in THF (0.5 M). Cool to 0 °C and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv). Stir for 1 hour.

  • Final Isolation: Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Self-Validation Checkpoint: ¹H NMR of the purified product must show the reappearance of the highly deshielded C2 proton singlet (~8.8 ppm) and the complete absence of the TMS singlet (~0.3 ppm)[2].

Troubleshooting FAQs

Q1: I attempted to synthesize Phenyl(1,3-thiazol-5-yl)methanol directly from 1,3-thiazole, but NMR confirms the phenylmethanol group is at the C2 position. Why? A1: This is a fundamental regioselectivity failure driven by pKa differences. The C2 proton is the most acidic site on the thiazole core1[1]. Without a protecting group at C2, organolithium reagents will exclusively deprotonate this position. To achieve C5 functionalization, you must use a transient blocking group, such as in the 2-TST protocol described above.

Q2: My reaction mixture turned dark brown upon adding n-BuLi, and mass spectrometry indicates the presence of acyclic thioamides. What caused this degradation? A2: You have experienced thermal ring cleavage. Thiazole rings are thermodynamically unstable in the presence of strong organolithium bases at elevated temperatures. If the internal temperature rises above -40 °C during lithiation, the lithiated intermediate undergoes a retro-electrocyclization driven by the coordination of the lithium to the neighboring sulfur atom 3[3]. Strict adherence to a -78 °C internal temperature using a dry ice/acetone bath is mandatory.

Q3: Can I avoid the TMS protection step by simply performing a halogen-metal exchange on 5-bromo-1,3-thiazole? A3: We strongly advise against this approach. 5-bromothiazoles are highly susceptible to base-catalyzed "halogen dance" reactions. When treated with n-BuLi, the resulting 5-lithiated species rapidly equilibrates with unreacted starting material, causing the bromine to migrate to the thermodynamically favored C2 position. This results in an intractable mixture of C2 and C5 substituted regioisomers.

Q4: I followed the 2-TST route perfectly, but my final product mass is 72 Da heavier than expected. What did I isolate? A4: You have successfully formed the C5-carbon-carbon bond, but you isolated the protected intermediate, Phenyl(2-trimethylsilyl-1,3-thiazol-5-yl)methanol. The TMS group does not spontaneously cleave during a standard aqueous workup. You must subject the intermediate to a dedicated desilylation step (Phase 2 of our protocol) using a fluoride source like TBAF or basic hydrolysis 2[2].

References

  • Title: Technical Support Center: Enhancing the Regioselectivity of Thiazole Functionalization Source: BenchChem (2025) URL: 1

  • Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: ResearchGate URL: 3

  • Title: Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation Source: ResearchGate URL: 2

Sources

Optimization

Overcoming poor solubility of Phenyl(1,3-thiazol-5-yl)methanol analogs

Welcome to the Technical Support Center: Overcoming Poor Solubility of Phenyl(1,3-thiazol-5-yl)methanol Analogs As a Senior Application Scientist, I have designed this technical hub to assist researchers, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Overcoming Poor Solubility of Phenyl(1,3-thiazol-5-yl)methanol Analogs

As a Senior Application Scientist, I have designed this technical hub to assist researchers, medicinal chemists, and formulation scientists in resolving the chronic solubility bottlenecks associated with Phenyl(1,3-thiazol-5-yl)methanol derivatives.

Mechanistic Overview: Why Do These Analogs Precipitate?

The core pharmacophore of Phenyl(1,3-thiazol-5-yl)methanol analogs presents a dual challenge for aqueous solubility. First, the highly planar nature of the conjugated phenyl-thiazole system promotes tight molecular packing and high crystal lattice energy[1]. Second, the hydroxyl group of the methanol moiety acts as a strong hydrogen bond donor, forming intermolecular hydrogen bonds with the weakly basic nitrogen of adjacent thiazole rings[1]. When introduced to an aqueous environment, the energy required to break this crystal lattice exceeds the hydration energy, resulting in rapid precipitation or "crashing out"[2].

To navigate these challenges, we must employ thermodynamically driven formulation strategies and structural optimizations.

Troubleshooting Guide 1: In Vitro Assays

Question: I dissolved my Phenyl(1,3-thiazol-5-yl)methanol analog in 100% DMSO at 10 mM. It is perfectly clear. However, when I spike it into my cell culture media (or PBS) for a 10 µM final concentration, a cloudy precipitate forms immediately. How do I prevent this?

Causality & Expert Insight: This is a classic case of "solvent mismatch" leading to precipitation upon dilution[2]. While DMSO is infinitely miscible with water, the hydrophobic thiazole analog is not. As the DMSO rapidly diffuses into the bulk aqueous phase, the local concentration of the analog exceeds its intrinsic aqueous solubility limit, forcing it to nucleate and form a crystal lattice[3].

Solution: Micellar Solubilization via Non-Ionic Surfactants By introducing a surfactant above its Critical Micelle Concentration (CMC), we create hydrophobic microenvironments (micelles) that encapsulate the lipophilic thiazole core before it can aggregate[3].

Self-Validating Protocol: Surfactant-Assisted Serial Dilution

  • Primary Stock: Prepare a 10 mM stock of the analog in 100% DMSO.

  • Surfactant Matrix: Prepare a 10% (v/v) solution of Tween-80 or Pluronic F-68 in DMSO.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using the Surfactant Matrix. Causality: Pre-coating the molecules with surfactant in the organic phase prevents nucleation.

  • Aqueous Transfer: Slowly inject the 1 mM intermediate into pre-warmed (37°C) aqueous buffer under vigorous vortexing to achieve the final 10 µM concentration.

  • Self-Validation Step (OD600 Check): Before applying to cells, measure the Optical Density (OD) of the final solution at 600 nm against a blank buffer. An OD600 > 0.05 indicates the presence of micro-precipitates. If the OD600 is baseline, the micellar encapsulation was successful, and the assay can proceed.

Troubleshooting Guide 2: In Vivo Formulation

Question: My analog shows excellent in vitro potency, but oral (PO) and intravenous (IV) bioavailability in murine models is negligible. Standard co-solvents cause toxicity. How can I formulate this for in vivo dosing?

Causality & Expert Insight: In vivo efficacy requires the compound to remain in solution within the gastrointestinal tract or bloodstream. Phenyl(1,3-thiazol-5-yl)methanol analogs have high lipophilicity (LogP). When co-solvents are diluted in the bloodstream, the compound precipitates, leading to poor absorption and potential embolisms.

Solution: Host-Guest Inclusion Complexation Cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HPβCD), feature a hydrophilic exterior and a hydrophobic interior cavity[2]. The planar phenyl-thiazole system fits thermodynamically into this cavity, shielding the hydrophobic surfaces from water while the hydroxyl groups of the cyclodextrin ensure bulk aqueous solubility.

Self-Validating Protocol: HPβCD Complexation

  • Vehicle Preparation: Dissolve HPβCD in sterile water or a mild acetate buffer (pH 5.0) to a concentration of 20% (w/v). Causality: The weakly basic thiazole ring (pKa ~2.5) gains slight solubility benefits in mildly acidic conditions[3].

  • Molar Dosing: Add the solid thiazole analog to the HPβCD solution at a 1:2 (Drug:Cyclodextrin) molar ratio[2].

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. Causality: Inclusion complexation is a dynamic equilibrium process that requires time to reach maximum thermodynamic stability.

  • Filtration: Pass the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step (HPLC-UV): Do not assume the theoretical concentration. Analyze the filtrate via HPLC-UV against a standard curve (prepared in pure DMSO) to quantify the exact concentration of the solubilized active pharmaceutical ingredient (API) before animal dosing.

Frequently Asked Questions (FAQs)

Q1: Can I just lower the pH of my buffer to dissolve the compound? A1: While the thiazole ring is weakly basic and can be protonated to form a more soluble salt[3], its pKa is typically very low. You would need to drop the pH below 3.0 to see a significant solubility increase. This is incompatible with most cell-based assays and physiological conditions (pH 7.4), making pH adjustment a poor standalone strategy for these specific analogs.

Q2: We are in the lead optimization phase. What structural modifications can we make to improve intrinsic solubility without losing target affinity? A2: The primary driver of insolubility here is the flat, planar structure and intermolecular hydrogen bonding[1]. You can dramatically improve solubility by:

  • Disrupting Planarity: Introducing sp3-hybridized carbons or bulky groups that prevent tight crystal lattice packing.

  • Adding Solubilizing Tags: Appending solvent-exposed substituents, such as morpholinylpropoxy or alkyleneoxy linkages, to the phenyl ring. Literature shows that replacing a planar, hydrogen-bonding moiety with a morpholine group can yield up to a 700-fold increase in aqueous solubility for similar heterocyclic pharmacophores[1].

Quantitative Data: Efficacy of Solubility Strategies

The table below summarizes the expected outcomes of various formulation and structural strategies applied to planar thiazole analogs.

Formulation / Structural StrategyPrimary Mechanism of ActionTypical Solubility IncreaseBest Application PhaseSelf-Validation Metric
Co-solvency (DMSO/EtOH) Decreases dielectric constant of the solvent system5x – 10xEarly in vitro screeningVisual clarity / OD600
Micellization (Tween 80) Encapsulates analog within a hydrophobic surfactant core10x – 50xCell-based biochemical assaysDynamic Light Scattering
Cyclodextrin (HPβCD) Forms a host-guest inclusion complex[2]50x – 200xIn vivo liquid dosing (IV/PO)HPLC-UV quantification
Morpholine Substitution Disrupts lattice planarity & adds hydrophilic mass[1]100x – 700xLead optimization (Chemistry)Thermodynamic assay

Visualizing the Workflows and Mechanisms

To ensure flawless execution, refer to the following logical workflows and mechanistic diagrams.

SolEnhancement Start Solubility Issue: Thiazole Analog InVitro In Vitro Screening Start->InVitro InVivo In Vivo Formulation Start->InVivo CoSolvent Co-solvent + Surfactant (DMSO / Tween 80) InVitro->CoSolvent Low volume Cyclodextrin Inclusion Complex (HPβCD) InVivo->Cyclodextrin Liquid dosing SolidDisp Solid Dispersion (Polymer Matrix) InVivo->SolidDisp Solid dosing Validate1 Self-Validation: OD600 Turbidity CoSolvent->Validate1 Validate2 Self-Validation: HPLC-UV Assay Cyclodextrin->Validate2 SolidDisp->Validate2

Decision workflow for selecting and validating thiazole analog solubility strategies.

MechPathway Analog Thiazole Analog (Hydrophobic) Buffer Aqueous Media Analog->Buffer Direct Dilution Micelle Micellar Core (Surfactant) Analog->Micelle + Tween 80 HPBCD Hydrophobic Cavity (HPβCD) Analog->HPBCD + Cyclodextrin Precipitate Crystal Lattice (Precipitation) Buffer->Precipitate Solvent Mismatch Soluble Thermodynamically Stable Solution Micelle->Soluble HPBCD->Soluble

Mechanistic pathways of thiazole analog precipitation versus targeted solubilization.

References

  • BenchChem Technical Support Team. "Technical Support Center: Improving the Solubility of Thiazole Compounds." BenchChem, Dec. 2025. 2

  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening." BenchChem, Dec. 2025. 3

  • Jorgensen, W. L., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." PubMed Central (PMC), National Institutes of Health. 1

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for Phenyl(1,3-thiazol-5-yl)methanol

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently audit spectral data where bis-aryl methanols are misassigned.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently audit spectral data where bis-aryl methanols are misassigned. Phenyl(1,3-thiazol-5-yl)methanol presents a unique set of structural challenges for nuclear magnetic resonance (NMR) spectroscopy: it combines a highly deshielded heteroaromatic ring, a complex phenyl spin system, and an exchangeable secondary alcohol proton.

This guide is designed to move beyond basic peak picking. Here, we explain the causality behind the spectral phenomena you observe and provide a self-validating workflow to ensure your structural assignments are bulletproof.

I. Diagnostic Workflow

Before diving into specific troubleshooting steps, follow this logical progression to isolate and resolve assignment ambiguities.

NMR_Workflow A 1. Acquire 1D 1H & 13C NMR (Anhydrous CDCl3) B 2. Assess Methine & OH Signals (Is OH broad/missing?) A->B C 3. Solvent Switch (Re-run in DMSO-d6) B->C Yes (Fast Exchange) D 4. Assess Aromatic Region (Thiazole vs Phenyl Overlap) B->D No (Sharp Signals) C->D E 5. 2D NMR Resolution (HSQC & COSY) D->E Overlap Present F 6. Final Structural Validation D->F Fully Resolved E->F

Diagnostic workflow for resolving NMR assignment ambiguities in bis-aryl methanols.

II. Quantitative Reference Data

To establish a baseline, compare your experimental data against these expected chemical shifts. Note that exact values will fluctuate slightly based on concentration and temperature.

NucleusPositionExpected Shift (ppm)MultiplicityIntegrationDiagnostic Notes
1H Thiazole H28.70 – 8.90Singlet (s)1HHighly deshielded by adjacent N and S atoms.
1H Thiazole H47.60 – 7.90Singlet (s)1HOften overlaps with phenyl ortho-protons.
1H Phenyl H (o, m, p)7.25 – 7.50Multiplet (m)5HComplex spin system; integrates to exactly 5.
1H Methine (CH)6.00 – 6.20Singlet (s) or Doublet (d)1HMultiplicity depends on OH exchange rate.
1H Hydroxyl (OH)2.50 – 3.50 (CDCl3)Broad Singlet (br s)1HHighly variable; shifts downfield in DMSO-d6.
13C Thiazole C2~153.0--Furthest downfield carbon; diagnostic for thiazole.
13C Thiazole C4~140.0 – 142.0--Differentiates from phenyl carbons in HSQC.
13C Methine (CH-OH)~70.0 – 75.0--Characteristic secondary alcohol shift.
III. Troubleshooting FAQs

Q1: I cannot differentiate the thiazole H4 proton from the phenyl ortho-protons. They overlap around 7.4–7.9 ppm. How can I resolve this? A1: This is a common issue. The electron-withdrawing nature of the thiazole ring deshields the H4 proton, pushing it into the same chemical shift range as the phenyl ortho-protons, typically around 1[1]. Causality: 1D 1H NMR relies solely on the local magnetic environment, which is too similar here. Solution: Run a 2D 1H-13C HSQC experiment. The Thiazole C4 carbon resonates significantly further downfield (~140 ppm) compared to the phenyl ortho-carbons (~126-128 ppm). The HSQC will cleanly separate these overlapping proton signals along the carbon axis.

Q2: The methine (CH-OH) signal appears as a singlet in CDCl3 but a doublet in DMSO-d6. Is my compound degrading? A2: No, your compound is stable. You are observing a classic solvent-dependent chemical exchange phenomenon. Causality: In CDCl3, trace amounts of water or acid catalyze rapid intermolecular proton exchange of the -OH group. This exchange is faster than the NMR timescale, effectively decoupling the OH proton from the adjacent methine CH, resulting in a singlet. Switching to DMSO-d6 forces strong hydrogen bonding between the solvent and the -OH group, drastically slowing the exchange rate. This allows the vicinal scalar coupling ( 3JH,H​ ) to be observed, splitting the methine signal into a doublet, a behavior well-documented in 2[2].

Q3: The 13C signal for the thiazole C5 quaternary carbon is extremely weak or missing. How can I confirm its presence? A3: Quaternary carbons lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement and inherently possess long T1​ relaxation times. Causality: Using a standard short relaxation delay ( D1​≈1s ) prevents the C5 magnetization from fully recovering between scans, burying the signal in the noise floor. Solution: Increase the relaxation delay ( D1​ ) to 2-3 seconds and acquire more scans. If time is limited, run a 1H-13C HMBC. The methine proton (~6.0 ppm) will show a strong 2-bond ( 2JC,H​ ) correlation to the C5 carbon (~140-145 ppm), confirming its exact chemical shift without needing a visible 1D 13C peak.

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assignments, do not treat NMR as a simple "load and go" procedure. Treat it as a self-validating logic system where every step confirms the integrity of the previous one, as is standard practice in .

Step 1: Anhydrous Sample Preparation
  • Action: Dissolve 15–20 mg of Phenyl(1,3-thiazol-5-yl)methanol in 0.6 mL of anhydrous CDCl3 (filtered through basic alumina immediately prior to use to remove trace DCl/water).

  • Causality: Trace acid catalyzes OH exchange, destroying scalar coupling information and broadening peaks.

  • Validation Check: Look at the residual CHCl3 peak. It must be a sharp singlet at exactly 7.26 ppm. If a broad hump appears around 1.5–2.0 ppm, water is present; discard the sample and prep again.

Step 2: 1D 1H and 13C Acquisition
  • Action: Acquire 1H (minimum 16 scans) and 13C (minimum 512 scans, D1​=2s ) spectra.

  • Causality: Sufficient signal-to-noise and adequate relaxation delays are required to detect the quaternary carbons (Thiazole C5, Phenyl ipso-carbon).

  • Validation Check: Integrate the aromatic region (7.2 – 9.0 ppm). The total integral must equal exactly 7 protons (5 phenyl + 2 thiazole). Any deviation indicates an impure sample or a structural mismatch.

Step 3: 2D HSQC and COSY Execution
  • Action: Run 1H-13C HSQC and 1H-1H COSY.

  • Causality: 1D spectra cannot definitively resolve the overlap between Thiazole H4 and Phenyl ortho-protons. 2D techniques separate them by their distinct carbon shifts and spin-system isolation.

  • Validation Check:

    • The methine carbon (~70-75 ppm) must show a single HSQC cross-peak to the proton at ~6.0-6.2 ppm.

    • The Thiazole H4 proton must show zero COSY cross-peaks to the phenyl system, isolating it as a distinct structural fragment. If H4 shows coupling to the multiplet, your assignment is incorrect.

V. References

1.1. Benchchem. 2.3. The Royal Society of Chemistry. 3. 2. MDPI.

Sources

Optimization

Catalyst selection for efficient Phenyl(1,3-thiazol-5-yl)methanol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of Phenyl(1,3-thiazol-5-yl)methanol .

Synthesizing this heteroaryl carbinol—particularly in an enantioenriched form—requires overcoming the inherent Lewis basicity of the thiazole nitrogen, which frequently poisons transition metal catalysts or disrupts the chiral transition state[1]. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure high yield and enantiomeric excess (ee).

System Overview & Catalyst Selection Matrix

The synthesis typically involves the nucleophilic addition of a phenyl group to 1,3-thiazole-5-carbaldehyde[2]. Selecting the correct catalyst system is a balance between steric shielding (to prevent thiazole coordination) and kinetic efficiency (to outpace the racemic background reaction).

Table 1: Quantitative Comparison of Catalyst Systems for Thiazole-5-Carbaldehyde Phenylation

Catalyst SystemReagentsTypical ee (%)AdvantagesLimitations
Chiral Amino Alcohols (e.g., DAIB)Ph₂Zn, Toluene70–85%Highly accessible; mild conditions[3].High susceptibility to thiazole nitrogen coordination; moderate ee[4].
(S)-H8-BINOL / Ti(OiPr)₄ Ph₂Zn, Toluene/THF90–98%Excellent steric shielding; robust against heteroatom poisoning[5].Requires careful pre-catalyst formation; highly moisture sensitive.
Chiral Diene / Rh(I) PhB(OH)₂, KOH, Dioxane85–95%Avoids pyrophoric organozincs; tolerates moisture.Expensive catalyst; potential protodeboronation of PhB(OH)₂.

Mechanistic Workflow

To understand where reactions fail, you must first visualize the catalytic cycle. The following diagram maps the highly enantioselective addition of diphenylzinc using the titanium-BINOL system[6].

G A 1,3-Thiazole-5-carbaldehyde (Substrate) D Chiral Titanate-Zinc Bimetallic Complex A->D Coordination B Diphenylzinc (Ph2Zn) (Nucleophile) B->D Coordination C (S)-H8-BINOL + Ti(OiPr)4 (Pre-catalyst) C->D Coordination E Enantioselective Phenyl Transfer D->E Transition State F Chiral Zinc Alkoxide Intermediate E->F Alkylation G Aqueous Quench (NH4Cl) F->G Hydrolysis H (S)-Phenyl(1,3-thiazol-5-yl)methanol (Target Product) G->H Isolation

Catalytic workflow for the enantioselective synthesis of Phenyl(1,3-thiazol-5-yl)methanol.

Self-Validating Protocol: Enantioselective Phenylation

This protocol utilizes the (S)-H8-BINOL/Ti(OiPr)₄ system, which is specifically chosen because its bulky octahydrobinaphthyl backbone physically blocks the thiazole nitrogen from coordinating to the active metal center[5].

Step-by-Step Methodology:

  • Pre-catalyst Generation: In a flame-dried Schlenk flask under argon, dissolve (S)-H8-BINOL (20 mol%) in anhydrous toluene (0.2 M). Add Ti(OiPr)₄ (60 mol%) dropwise at room temperature.

    • Causality: The isopropoxide ligands undergo rapid exchange with the BINOL hydroxyls, creating a rigid chiral titanium pocket. Stir for exactly 30 minutes to ensure complete complexation.

  • Substrate Introduction: Add 1,3-thiazole-5-carbaldehyde (1.0 equiv) to the bright yellow catalyst solution. Stir for 10 minutes.

  • Nucleophile Addition (Critical Step): Cool the reaction mixture to 0 °C. Add a solution of Ph₂Zn (1.5 equiv, 1.0 M in hexanes) dropwise over 1 hour using a syringe pump.

    • Causality: Slow addition prevents local concentration spikes of Ph₂Zn, which would otherwise drive the uncatalyzed, racemic background reaction[3].

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via HPLC or TLC (Hexanes/EtOAc 7:3).

    • Self-Validation: If conversion stalls at ~50%, you are experiencing product inhibition (see Troubleshooting Q3).

  • Quenching & Isolation: Once the aldehyde is consumed, quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield (S)-Phenyl(1,3-thiazol-5-yl)methanol.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) lower than expected when using standard amino alcohol ligands? A: The thiazole ring contains a basic nitrogen that acts as a strong Lewis base. In standard systems (like DAIB/Zn), this nitrogen competitively coordinates with the zinc center, displacing the chiral ligand or altering the highly ordered transition state geometry[4]. Solution: Switch to a more sterically demanding ligand system, such as (S)-H8-BINOL or TADDOL derivatives. The deep chiral pocket physically shields the metal center from off-target heteroatom coordination[5].

Q2: I observe significant formation of the racemic background product. How can I suppress this? A: Uncatalyzed addition of Ph₂Zn to the aldehyde is a competing background reaction. If the local concentration of Ph₂Zn is too high, the racemic pathway outcompetes the chiral pathway[6]. Solution: Ensure the pre-catalyst complex is fully formed (Step 1) before adding the aldehyde. Lower the reaction temperature to -20 °C during the Ph₂Zn addition to kinetically favor the catalyzed pathway, and strictly enforce the 1-hour syringe pump addition time.

Q3: My reaction stalls at 50% conversion. What is happening? A: This is a classic symptom of product inhibition (autocatalysis interference). The newly formed chiral zinc alkoxide product can act as a ligand itself, forming stable, unreactive hetero-dimers with the remaining Ph₂Zn and sequestering the active reagents[3]. Solution: Increase the Ti(OiPr)₄ loading to 1.2 equivalents relative to the aldehyde. The excess titanium acts as a scavenger, breaking up the zinc alkoxide dimers and regenerating the active catalytic cycle.

Q4: Can I use phenylboronic acid instead of diphenylzinc? A: Yes. Rhodium-catalyzed asymmetric arylation using phenylboronic acid and a chiral diene ligand is a robust alternative that avoids pyrophoric zinc reagents. However, the active Rh(I) species is highly sensitive to the coordinating nature of the thiazole ring. Solution: If using the Rh(I) system, ensure strictly anaerobic conditions and use an excess of the boronic acid (2.0 to 2.5 eq) to compensate for potential protodeboronation side reactions triggered by the basicity of the substrate.

References

  • Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia URL:[Link]

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect Source: Journal of the American Chemical Society URL:[Link]

  • Highly Enantioselective Addition of Diphenylzinc to Aliphatic and Aromatic Aldehydes Catalyzed by a Readily Available H8-Binol Derivative Source: Angewandte Chemie International Edition / Organic Chemistry Portal URL:[Link]

  • The First Highly Enantioselective Catalytic Diphenylzinc Additions to Aldehydes: Synthesis of Chiral Diarylcarbinols by Asymmetric Catalysis Source: The Journal of Organic Chemistry URL:[Link]

  • 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 Source: PubChem URL:[Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Phenyl(1,3-thiazol-5-yl)methanol Analogs

Introduction: The Phenyl(1,3-thiazol-5-yl)methanol Scaffold - A Privileged Motif in Medicinal Chemistry The 1,3-thiazole ring is a cornerstone in the development of therapeutic agents, with its presence in numerous FDA-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenyl(1,3-thiazol-5-yl)methanol Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone in the development of therapeutic agents, with its presence in numerous FDA-approved drugs highlighting its significance.[1][2] This five-membered heterocycle, containing a sulfur and a nitrogen atom, serves as a versatile scaffold for designing molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When coupled with a phenyl ring and a methanol group at the 5-position, the resulting Phenyl(1,3-thiazol-5-yl)methanol core presents a unique three-dimensional structure with multiple points for chemical modification. This allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Phenyl(1,3-thiazol-5-yl)methanol analogs. By examining the impact of structural modifications on their biological efficacy, we aim to provide researchers and drug development professionals with actionable insights to guide the design of novel and potent therapeutic candidates. While a systematic SAR study on a single, unified series of Phenyl(1,3-thiazol-5-yl)methanol analogs is not extensively documented in publicly available literature, this guide synthesizes data from various studies on structurally related phenyl-thiazole derivatives to elucidate the key determinants of their biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of Phenyl(1,3-thiazol-5-yl)methanol analogs can be systematically explored by modifying three key regions of the molecule: the phenyl ring, the thiazole ring, and the methanol group. The following sections dissect the impact of these modifications on the anticancer and kinase inhibitory activities of these compounds, drawing upon data from analogous series.

Modifications of the Phenyl Ring: Tuning Potency and Selectivity

The phenyl ring offers a readily accessible site for substitution, and the nature and position of these substituents can dramatically influence biological activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the phenyl ring play a crucial role. In a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, compounds with electron-withdrawing groups, such as a nitro group at the para-position (4c) and a chlorine atom at the meta-position (4d), demonstrated the highest cytotoxic effects against neuroblastoma (SKNMC) and human hepatocarcinoma (Hep-G2) cell lines, respectively.[2] This suggests that electron-deficient phenyl rings may enhance the interaction of the molecule with its biological target.

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For instance, in the aforementioned study, a para-nitro substitution was optimal for activity against SKNMC cells, while a meta-chloro substitution was preferred for Hep-G2 cells.[2] This highlights the importance of the substituent's position in dictating the molecule's orientation within the target's binding site.

Table 1: Influence of Phenyl Ring Substitution on the Cytotoxicity of Phenylthiazole Analogs

Compound IDPhenyl Ring SubstituentCell LineIC50 (µM)Reference
4c 4-NitroSKNMC10.8 ± 0.08[2]
4d 3-ChloroHep-G211.6 ± 0.12[2]
Doxorubicin -SKNMC1.2 ± 0.01[2]
Doxorubicin -Hep-G21.8 ± 0.02[2]
Modifications of the Thiazole Ring: The Core of Activity

The thiazole ring itself can be substituted to modulate activity. While the core topic focuses on 1,3-thiazol-5-yl methanol, insights can be drawn from related structures.

  • Substitution at the 2- and 4-positions: In many biologically active thiazole derivatives, the 2- and 4-positions are key points of interaction. For example, in a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues designed as p38 MAP kinase inhibitors, various substitutions at the 2-position of the thiazole ring were explored.[3] These modifications directly influenced the potency of the compounds.

Modifications of the Methanol Group: Exploring New Interactions

The methanol group at the 5-position of the thiazole ring provides a hydrogen bond donor and acceptor, which can be crucial for target engagement. Modifications at this position can lead to derivatives with altered potency and pharmacokinetic properties.

  • Esterification and Etherification: Conversion of the hydroxyl group to an ester or an ether can modulate the compound's lipophilicity and its ability to cross cell membranes. This can also introduce new points of interaction with the biological target.

  • Replacement with other functional groups: Replacing the methanol group with other functionalities, such as an amine or a small alkyl chain, can significantly alter the molecule's SAR profile.

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Many thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4] Two such pathways that are frequently targeted are the BRAF/MEK/ERK and the p38 MAP kinase pathways.

BRAF/MEK/ERK Signaling Pathway in Melanoma

The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[5][6][7][8][9] In a significant percentage of melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[6][9] Phenyl-thiazole derivatives have been investigated as inhibitors of BRAF, particularly the mutated BRAFV600E.[4][10]

BRAF_pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Myc) ERK->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation Inhibitor Phenyl(1,3-thiazol-5-yl)methanol Analog (Hypothetical) Inhibitor->BRAF

Caption: Hypothetical inhibition of the BRAF/MEK/ERK pathway.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is activated in response to cellular stress and inflammatory cytokines.[4][10][11][12][13] It plays a crucial role in regulating inflammation, apoptosis, and cell cycle.[4][10] Thiazole derivatives have been successfully developed as inhibitors of p38 MAP kinase, demonstrating their potential as anti-inflammatory agents.[3]

p38_pathway Stress Cellular Stressors (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response Inhibitor Phenyl(1,3-thiazol-5-yl)methanol Analog (Hypothetical) Inhibitor->p38

Caption: Hypothetical inhibition of the p38 MAP kinase pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of Phenyl(1,3-thiazol-5-yl)methanol analogs.

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human p38 MAP kinase

  • Kinase-specific substrate (e.g., myelin basic protein, MBP)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Radiolabeled ATP ([(\gamma)-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant p38 MAP kinase, and the substrate (MBP) in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (mixed with a tracer amount of [(\gamma)-³²P]ATP if using the radioactive method).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [(\gamma)-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves a two-step addition of reagents and measurement of luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HepG-2, SKNMC)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a DMSO vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an MTT cell viability assay.

Conclusion and Future Directions

The Phenyl(1,3-thiazol-5-yl)methanol scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationship analysis, synthesized from related series of compounds, suggests that the biological activity of these analogs can be effectively modulated through strategic substitutions on the phenyl and thiazole rings, as well as modifications of the methanol group. Specifically, the introduction of electron-withdrawing groups on the phenyl ring appears to be a favorable strategy for enhancing cytotoxic activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a dedicated library of Phenyl(1,3-thiazol-5-yl)methanol analogs to establish a more definitive and comprehensive SAR. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and effective therapies.

References

  • Kuma, Y., et al. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 297(3), 101026. [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

  • A Villanueva, J., & Herlyn, M. (2011). Targeting BRAF in advanced melanoma: a first step towards manageable disease. F1000 medicine reports, 3, 23. [Link]

  • Ascierto, P. A., et al. (2021). BRAF Gene and Melanoma: Back to the Future. Cancers, 13(7), 1538. [Link]

  • Saleh, M., et al. (2023). The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies. Frontiers in Immunology, 14, 1289998. [Link]

  • Klein, R. M., et al. (2026). Dissecting the MAPK signaling landscape in malignant melanoma: from BRAF and NRAS mutations to precision combination therapies. Frontiers in Oncology, 15, 1345889. [Link]

  • Spagnolo, F., et al. (2021). BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers. Cancers, 13(11), 2749. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 8(12), 1288-1293. [Link]

  • Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-184. [Link]

  • Nishiguchi, H., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical & pharmaceutical bulletin, 53(4), 410-418. [Link]

  • Sayed, A. R., et al. (2019). Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. BMC chemistry, 13(1), 1-13. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 8(3), 596-601. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 20(11), 1251. [Link]

  • Pawar, C. D., et al. (2019). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Drug Delivery and Therapeutics, 9(2), 245-249. [Link]

  • El-gamal, M. I., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(13), 1145-1161. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. Bioorganic & medicinal chemistry, 72, 116995. [Link]

  • Patel, K. D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines. Journal of Organic Chemistry & Chemical Sciences, 1(1), 103. [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8173. [Link]

  • Sahu, D. G., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Substituted 5-Phenyl-1, 3, 4-Thiadiazole Derivatives for Their Antibacterial Activity. International Journal of Pharmaceutical Sciences and Research, 9(8), 3326-3334. [Link]

  • Hosseinzadeh, L., et al. (2020). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]

  • Drewry, D. H., et al. (2024). A chemical probe for Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 269, 116268. [Link]

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Comparative

A Comparative Guide to Phenyl(1,3-thiazol-5-yl)methanol Derivatives and Established ALK5 Kinase Inhibitors in TGF-β Signaling

This guide provides a comprehensive comparison between a novel class of potential enzyme inhibitors, Phenyl(1,3-thiazol-5-yl)methanol derivatives, and well-characterized inhibitors of the Transforming Growth Factor-beta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between a novel class of potential enzyme inhibitors, Phenyl(1,3-thiazol-5-yl)methanol derivatives, and well-characterized inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The focus is on the Activin Receptor-Like Kinase 5 (ALK5), a pivotal serine/threonine kinase in this pathway and a significant target in drug discovery for conditions ranging from fibrosis to cancer.[1][2]

We will delve into the mechanistic underpinnings of the TGF-β pathway, compare the biochemical potency of these compound classes, provide detailed experimental protocols for their evaluation, and discuss the strategic rationale behind these scientific methodologies.

The Central Target: TGF-β Signaling and the ALK5 Kinase

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][4] Its dysregulation is implicated in a multitude of diseases, making it a prime area for therapeutic intervention.[5] The signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), a constitutively active kinase.[2] This binding event recruits and forms a heterotetrameric complex with the TGF-β type I receptor (TGFβRI), also known as ALK5.[2][6]

Upon complex formation, TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to its activation.[7] The activated ALK5 kinase then propagates the signal intracellularly by phosphorylating the receptor-regulated SMAD proteins, specifically Smad2 and Smad3.[3][6] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), Smad4. This entire complex translocates to the nucleus to regulate the transcription of target genes.[3][7] Given its critical role in initiating the downstream signaling cascade, the ATP-binding site of the ALK5 kinase domain presents an attractive and "druggable" target for small molecule inhibitors.[1]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β Ligand TGFbRII TGFβRII (Type II Receptor) TGF_beta_Ligand->TGFbRII 1. Binding ALK5 ALK5 (TGFβRI) (Type I Receptor) TGFbRII->ALK5 2. Recruitment p_ALK5 Activated ALK5 (Phosphorylated) ALK5->p_ALK5 3. Phosphorylation & Activation Smad2_3 Smad2/3 p_ALK5->Smad2_3 4. R-SMAD Phosphorylation p_Smad2_3 p-Smad2/3 Smad_Complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_Complex 5. Complex Formation Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription 6. Nuclear Translocation & Gene Regulation Inhibitor Phenyl(1,3-thiazol-5-yl)methanol Deriv. & Known ALK5 Inhibitors (e.g., SB431542) Inhibitor->p_ALK5 Inhibition

Diagram 1: The canonical TGF-β/SMAD signaling pathway and the point of intervention for ALK5 kinase inhibitors.

Chemical Scaffolds Under Comparison

The development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The specificity and potency of these molecules are largely dictated by their core chemical scaffolds, which interact with the ATP-binding pocket of the target kinase.

The Phenyl(1,3-thiazol-5-yl)methanol Scaffold

The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs, such as the antibiotic Penicillin and the vitamin Thiamine.[8] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[9][10][11] The Phenyl(1,3-thiazol-5-yl)methanol scaffold combines the versatile thiazole ring with a phenyl and a methanol group. This structure provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of such scaffolds often involves established methods like the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide.[12]

Established ALK5 Inhibitor Scaffolds

Many of the most potent and selective ALK5 inhibitors share common structural features, often based on heterocyclic cores that can form key hydrogen bond interactions within the ATP-binding site of the kinase. A prominent example is the 2-(pyridin-2-yl)-1H-imidazole core found in SB431542 , a widely used research tool.[13] These compounds act as ATP-competitive inhibitors, effectively blocking the kinase activity of ALK5 and, consequently, the entire downstream signaling cascade.[14]

Comparative Analysis of Inhibitory Potency

The primary metric for comparing the efficacy of enzyme inhibitors in a preclinical setting is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes a higher potency.

The table below summarizes publicly available IC50 data for several well-characterized ALK5 inhibitors. Currently, specific ALK5 inhibition data for Phenyl(1,3-thiazol-5-yl)methanol derivatives is not widely published, highlighting a research gap and an opportunity for novel drug discovery. For the purpose of this guide, we will compare the established inhibitors to a hypothetical, yet plausible, range for a novel inhibitor series based on this scaffold.

InhibitorCore ScaffoldAssay TypeTargetIC50 (nM)Reference(s)
SB431542 2-(Pyridin-2-yl)-1H-imidazoleCell-freeALK594[15]
RepSox Pyrazole-carbothioamideCell-free (Autophosphorylation)ALK54[15]
A-83-01 3-(6-Methylpyridin-2-yl)-1H-pyrazoleCell-freeALK512[16]
SB525334 Imidazole-basedCell-freeALK514.3[15][17]
GW788388 Quinazoline-basedCell-freeALK518[15]
GW6604 Not specifiedAutophosphorylationALK5140[18]
Hypothetical PTM-1 Phenyl(1,3-thiazol-5-yl)methanolCell-freeALK5To Be Determined (TBD)-
Hypothetical PTM-2 Phenyl(1,3-thiazol-5-yl)methanolCellular (p-Smad)ALK5To Be Determined (TBD)-

Experimental Protocols for Inhibitor Evaluation

To rigorously compare novel compounds like Phenyl(1,3-thiazol-5-yl)methanol derivatives against known standards, a series of well-defined, validated assays are essential. The following protocols describe a biochemical assay to determine direct enzyme inhibition and a cell-based assay to confirm activity on the signaling pathway within a biological context.

Protocol 1: ALK5 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant ALK5 by quantifying ATP-to-ADP conversion.

Causality and Rationale: This assay isolates the enzyme, substrate, and inhibitor from other cellular components. This allows for the unambiguous determination of direct target engagement. The ADP-Glo™ system is chosen for its high sensitivity and broad dynamic range, measuring ADP production as a luminescent signal, which is directly proportional to kinase activity.

Materials:

  • Recombinant human ALK5 (TGFβR1)[19]

  • TGFBR1 Peptide Substrate[19]

  • ATP (500 µM stock)[19]

  • 5x Kinase Assay Buffer[19]

  • ADP-Glo™ Kinase Assay Kit (Promega)[19]

  • Test Compounds (e.g., Phenyl(1,3-thiazol-5-yl)methanol derivatives and known inhibitors)

  • White, low-volume 384-well plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A common starting concentration is 10 mM. Then, create intermediate dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[20]

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate. The final ATP concentration should be at or near its Km value for ALK5 to ensure competitive inhibitors can be accurately assessed.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or vehicle (DMSO) to the appropriate wells ("Test Inhibitor" and "Positive Control").

    • Add 12.5 µL of the Master Mix to all wells.

    • To "Negative Control" (or "Blank") wells, add 10 µL of 1x Kinase Assay Buffer instead of the enzyme.[20]

  • Reaction Initiation: Thaw the recombinant ALK5 enzyme on ice. Dilute it to the working concentration in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[20]

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.[19]

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for another 30-45 minutes.[19]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Subtract the "Negative Control" signal from all other wells. Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (vehicle-treated) wells. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

ALK5_Biochemical_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare Compound Serial Dilutions Plate_Setup 4. Add Compound & Master Mix to 384-well Plate Compound_Dilution->Plate_Setup Master_Mix 2. Prepare Master Mix (Buffer, ATP, Substrate) Master_Mix->Plate_Setup Enzyme_Prep 3. Prepare Diluted ALK5 Enzyme Reaction_Start 5. Add ALK5 Enzyme to Initiate Reaction Enzyme_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation 6. Incubate at 30°C Reaction_Start->Incubation Reaction_Stop 7. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubation->Reaction_Stop Luminescence 8. Add Kinase Detection Reagent (Converts ADP to Signal) Reaction_Stop->Luminescence Read_Plate 9. Measure Luminescence Luminescence->Read_Plate Calculate_IC50 10. Calculate % Inhibition & Determine IC50 Read_Plate->Calculate_IC50

Diagram 2: Workflow for the ALK5 Biochemical Kinase Assay.

Protocol 2: Cellular Phospho-Smad2/3 Inhibition Assay (Western Blot)

This protocol determines the ability of a compound to inhibit TGF-β-induced phosphorylation of Smad2/3 in a cellular context, providing a measure of on-target pathway inhibition.

Causality and Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is a crucial secondary validation step. It confirms that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect—in this case, blocking the signaling cascade. Western blotting is a robust and widely used technique to visualize and quantify changes in the phosphorylation state of a specific protein.

Materials:

  • Cells responsive to TGF-β (e.g., HaCaT, A549)[21]

  • Complete cell culture medium

  • Recombinant Human TGF-β1

  • Test Compounds

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the complete medium with serum-free or low-serum medium and incubate for 4-16 hours. This reduces basal signaling activity.[21]

  • Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds (or vehicle control) for 1-2 hours.[22] This allows time for the compound to enter the cells and bind to ALK5.

  • TGF-β Stimulation: Add TGF-β1 ligand to each well (except the unstimulated control) to a final concentration known to elicit a strong response (e.g., 1-5 ng/mL).[22] Incubate for 30-60 minutes.[22]

  • Cell Lysis: Immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[22]

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant for each sample using a BCA assay.[22]

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Probe the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.[22]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Smad2/3 and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 or GAPDH signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Discussion and Future Perspectives

The comparison of novel Phenyl(1,3-thiazol-5-yl)methanol derivatives with established ALK5 inhibitors like SB431542 and RepSox is a critical step in the drug discovery process. While established inhibitors provide invaluable tools for validating the therapeutic hypothesis of ALK5 inhibition, the quest for novel chemical matter is driven by the need to optimize properties such as potency, selectivity, oral bioavailability, and safety profiles.

The thiazole scaffold offers significant synthetic tractability, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR). The key challenge will be to identify derivatives that not only exhibit potent, low-nanomolar inhibition of ALK5 in biochemical assays but also translate this potency into cellular activity. Furthermore, achieving high selectivity against other kinases, particularly within the TGF-β receptor family (e.g., ALK1-4, 6, 7), is paramount to minimizing off-target effects.

Future studies should focus on synthesizing a focused library of Phenyl(1,3-thiazol-5-yl)methanol derivatives and screening them using the protocols detailed above. Promising hits should then be profiled against a broader panel of kinases to assess selectivity. Ultimately, successful lead compounds would need to be evaluated in in vivo models of fibrosis or cancer to determine their therapeutic potential.[18] The path from a novel scaffold to a clinical candidate is arduous, but it begins with the rigorous, comparative, and mechanistically-grounded evaluation outlined in this guide.

References

  • TGF beta signaling pathway - Wikipedia. [Link]

  • TGF-β Signaling - PMC. [Link]

  • TGFβ signaling pathways in human health and disease - Frontiers. [Link]

  • TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy - ResearchGate. [Link]

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. [Link]

  • TGFβR1 (ALK5) Kinase Assay Kit - BPS Bioscience. [Link]

  • Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review). [Link]

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology | Bentham Science. [Link]

  • Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5) | New Drugs and Targets for Asthma and COPD | Books Gateway | Karger Publishers. [Link]

  • The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. [Link]

  • International Journal of Chemical Sciences. [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed. [Link]

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [Link]

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Validation

A Senior Application Scientist's Guide: Correlating In Silico Predictions with In Vitro Reality for Phenyl(1,3-thiazol-5-yl)methanol Derivatives

Welcome, fellow researchers. In the dynamic landscape of drug discovery, the thiazole nucleus stands as a cornerstone of medicinal chemistry, forming the scaffold of numerous biologically active molecules.[1] Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, fellow researchers. In the dynamic landscape of drug discovery, the thiazole nucleus stands as a cornerstone of medicinal chemistry, forming the scaffold of numerous biologically active molecules.[1] Specifically, derivatives of Phenyl(1,3-thiazol-5-yl)methanol represent a promising class of compounds with potential therapeutic applications ranging from antimicrobial to anticancer agents.[2][3] This guide provides an in-depth comparison of in silico and in vitro methodologies used to evaluate these derivatives. Our objective is not merely to present protocols, but to dissect the causality behind our experimental choices, fostering a deeper understanding of how computational predictions translate—or sometimes fail to translate—into tangible biological activity. We will explore the synergy between predictive modeling and empirical testing, a crucial partnership for accelerating the journey from lead identification to clinical candidacy.

Section 1: The In Silico Approach – Predicting Biological Potential

The rationale for beginning with an in silico approach is rooted in efficiency and foresight. Computational methods, particularly molecular docking, allow us to rapidly screen virtual libraries of compounds against a specific biological target at a fraction of the cost and time required for traditional high-throughput screening (HTS).[4] This predictive power enables us to prioritize synthesis efforts, focusing on derivatives with the highest theoretical affinity for our target, and to generate early hypotheses about the structural determinants of activity.

Core Technique: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (our thiazole derivative) when bound to a target protein, estimating the strength of the interaction, typically as a binding energy score.[5] Lower binding energy values suggest a more stable and favorable interaction.[5] This technique provides a mechanistic glimpse into how a molecule might function at the atomic level before it is ever synthesized.[4]

Experimental Protocol: Molecular Docking Workflow

The following is a self-validating protocol for conducting a molecular docking study. Each step includes checks and balances to ensure the reliability of the resulting predictions.

  • Target Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[6]

    • Causality: The crystal structure provides the precise atomic coordinates of the binding site.

    • Validation: Select a high-resolution crystal structure (<2.5 Å) that is co-crystallized with a known inhibitor. This known inhibitor's binding pose will serve as our positive control.

    • Procedure: Remove water molecules and existing ligands from the PDB file. Add polar hydrogen atoms and assign appropriate atomic charges using software like Schrödinger Suite or MOE (Molecular Operating Environment). This ensures the protein's electrostatic potential is accurately represented.

  • Ligand Preparation:

    • Action: Generate 3D structures of the Phenyl(1,3-thiazol-5-yl)methanol derivatives.

    • Causality: The ligand's 3D conformation and charge distribution are critical for accurate binding prediction.

    • Procedure: Draw the 2D structures using chemical drawing software (e.g., ChemDraw) and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to achieve a low-energy, stable conformation.[5]

  • Binding Site Definition & Grid Generation:

    • Action: Define the search space for the docking algorithm within the protein.

    • Causality: This step focuses the computational search on the relevant active or allosteric site, preventing wasted processing time on irrelevant protein surfaces.

    • Procedure: Center the grid box on the co-crystallized ligand found in the original PDB file. The size of the box should be large enough to accommodate the synthesized derivatives without being excessively large, which could decrease docking accuracy.[5]

  • Docking & Re-docking Validation:

    • Action: Perform the docking simulation using software such as AutoDock, GLIDE, or Molegro Virtual Docker.[4]

    • Causality: The docking algorithm systematically samples thousands of possible orientations (poses) of the ligand within the binding site and scores them.

    • Validation: Before docking your derivatives, extract the co-crystallized ligand and re-dock it into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose should be less than 2.0 Å. This validates that the docking protocol can accurately reproduce a known binding mode.

  • Pose Analysis & Scoring:

    • Action: Analyze the results, focusing on the top-scoring poses.

    • Causality: The docking score (e.g., kcal/mol) provides a quantitative estimate of binding affinity. The analysis of interactions (e.g., hydrogen bonds, hydrophobic contacts) provides a qualitative understanding of binding.

    • Procedure: Visualize the ligand-protein complexes. Identify key interacting amino acid residues and compare the interactions formed by your derivatives to those formed by known inhibitors. Prioritize compounds that exhibit favorable scores and form critical interactions within the binding site.

InSilicoWorkflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target 1. Target Selection (PDB Crystal Structure) PrepProtein 2. Protein Preparation (Add Hydrogens, Assign Charges) Target->PrepProtein Grid 4. Grid Generation (Define Binding Site) PrepProtein->Grid PrepLigand 3. Ligand Preparation (3D Conversion, Energy Minimization) PrepLigand->Grid Dock 5. Molecular Docking (Pose Generation & Scoring) Grid->Dock Analysis 6. Pose Analysis (Binding Energy, H-Bonds) Dock->Analysis Hits 7. Hit Prioritization (Rank Compounds for Synthesis) Analysis->Hits

Caption: A typical workflow for in silico molecular docking studies.

Section 2: The In Vitro Validation – Measuring Empirical Activity

While in silico studies provide a powerful predictive framework, they are a simulation. In vitro assays are the first crucial step in transitioning from theoretical affinity to measured biological function.[7] These experiments, conducted in a controlled environment outside of a living organism (e.g., in a test tube or multi-well plate), are essential for confirming the activity of our synthesized derivatives and quantifying their potency.[8][9]

Core Technique: Enzyme Inhibition Assay

Many drug targets are enzymes, whose dysregulation is linked to disease.[9] An enzyme inhibition assay directly measures how effectively a compound can decrease the activity of a target enzyme. The most common metric derived from this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]

Experimental Protocol: Determining IC50

This protocol describes a standard spectrophotometric enzyme inhibition assay. Its self-validating nature comes from the inclusion of positive and negative controls and confirmation of a dose-dependent response.

  • Reagent and Compound Preparation:

    • Action: Prepare stock solutions of the target enzyme, its substrate, the necessary buffer, and the synthesized thiazole derivatives.

    • Causality: Accurate concentrations are paramount for reproducible results. Compounds are typically dissolved in dimethyl sulfoxide (DMSO).

    • Procedure: Prepare a concentrated stock of each test compound (e.g., 10 mM in DMSO). Create serial dilutions to generate a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Setup (96-well plate format):

    • Action: Add reagents to a 96-well microplate.

    • Causality: The multi-well format allows for simultaneous testing of multiple concentrations and controls, ensuring consistency.

    • Procedure:

      • Test Wells: Add assay buffer, the inhibitor solution at various concentrations, and the enzyme solution.

      • Negative Control (100% Activity): Add assay buffer, DMSO (vehicle control instead of inhibitor), and the enzyme solution.

      • Positive Control (0% Activity): Add assay buffer, a known potent inhibitor of the enzyme, and the enzyme solution.

      • Blank (Background): Add all reagents except the enzyme.

  • Pre-incubation:

    • Action: Incubate the plate for a defined period (e.g., 15 minutes) at the enzyme's optimal temperature (e.g., 37°C).[10]

    • Causality: This allows the inhibitor to bind to the enzyme before the reaction starts, ensuring the measurement reflects true inhibition.

  • Reaction Initiation and Measurement:

    • Action: Initiate the enzymatic reaction by adding the substrate to all wells.

    • Causality: The enzyme will convert the substrate into a product. In a spectrophotometric assay, this product is often colored or fluorescent.

    • Procedure: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time (kinetic read) or at a single endpoint after a fixed duration. The rate of product formation is proportional to the enzyme's activity.

  • Data Analysis and IC50 Calculation:

    • Action: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

    • Causality: This quantifies the potency of the inhibitor.

    • Procedure:

      • Subtract the background reading from all wells.

      • Calculate % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control)).

      • Plot % Inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration at the inflection point of this curve.

InVitroWorkflow cluster_prep Preparation Phase cluster_assay Execution Phase cluster_analysis Analysis Phase Compound 1. Compound Synthesis & Solubilization (DMSO) Plate 3. Assay Plating (Serial Dilutions, Controls) Compound->Plate Reagent 2. Reagent Preparation (Enzyme, Substrate, Buffer) Reagent->Plate Incubate 4. Pre-incubation (Inhibitor-Enzyme Binding) Plate->Incubate React 5. Reaction Initiation (Add Substrate & Read Plate) Incubate->React Calculate 6. Data Analysis (% Inhibition Calculation) React->Calculate IC50 7. IC50 Determination (Non-linear Regression) Calculate->IC50

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Section 3: Bridging the Gap – A Comparative Analysis

The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results. A compound with a predicted low binding energy should, ideally, exhibit a low IC50 value. The following table illustrates the type of data generated from these complementary approaches for a hypothetical series of Phenyl(1,3-thiazol-5-yl)methanol derivatives targeting a protein kinase.

Table 1: Illustrative Comparative Data for Thiazole Derivatives

Compound IDIn Silico Docking Score (kcal/mol)Key H-Bond Interactions (Predicted)In Vitro IC50 (µM)
Control Drug -10.5Hinge Region (Met-120)0.05
Derivative A -9.8Hinge Region (Met-120)0.25
Derivative B -7.2None in Hinge Region15.7
Derivative C -11.2Hinge Region (Met-120), DFG-Motif (Asp-210)0.09
Derivative D -10.1Hinge Region (Met-120)> 50
Analysis of Correlation and Discrepancies
  • Good Correlation (Derivatives A & C): Derivative A shows a strong docking score and a potent IC50, validating the prediction. Derivative C has the best docking score, which is supported by its excellent IC50 value, nearly matching the control drug. The in silico analysis correctly predicted that the additional interaction with the DFG-motif would enhance potency.

  • Poor Correlation (Derivative B): The computational model predicted weaker binding for Derivative B, which was confirmed by its high IC50 value. In this case, the model correctly identified a poor candidate. The lack of a critical hydrogen bond in the hinge region was a key predictor of failure.

  • The Anomaly (Derivative D): This is the most instructive case for a drug discovery professional. Derivative D had a very promising docking score but failed completely in the in vitro assay. This discrepancy is where deep scientific expertise is crucial. Potential causes include:

    • Poor Solubility: The compound may have precipitated out of the assay buffer, meaning its effective concentration was far lower than intended.

    • Low Permeability (in cell-based assays): If this were a cellular assay, the compound might bind its target well but be unable to cross the cell membrane to reach it.[10]

    • Metabolic Instability: The compound could be rapidly degraded by trace enzymes in the assay preparation.

    • Assay Interference: The compound might interfere with the detection method (e.g., quenching fluorescence), giving a false negative result.

    • Incorrect Binding Pose: The docking program may have selected an energetically favorable but non-functional binding pose (a "fool's gold" prediction).

Conclusion

The development of Phenyl(1,3-thiazol-5-yl)methanol derivatives, like any drug discovery project, is a journey from hypothesis to evidence. In silico tools like molecular docking are indispensable for building initial hypotheses and rationally prioritizing candidates.[11] They provide a structural and energetic rationale for potential activity. However, these predictions exist in a vacuum, devoid of the complex biophysical realities of a wet lab experiment.

In vitro assays provide the first critical test of these hypotheses.[7] They are the ultimate arbiters of whether a predicted interaction translates into a measurable biological effect. Discrepancies between the two are not failures, but rather, invaluable learning opportunities that refine our understanding of the target and the chemical series. By intelligently integrating predictive modeling with empirical validation, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents.
  • World Journal of Advanced Research and Reviews. (2020, October 27). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Gorniak, S., et al. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • MDPI. (2024, December 12). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
  • TSI Journals. (2023, February 24). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives.
  • Chem Help ASAP. (2023, August 19). functional in vitro assays for drug discovery. YouTube.
  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Vrotniak, A., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC.
  • Molecules. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • SpringerLink. (2025, March 10). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives.
  • ACS Publications. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.

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